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  • Product: Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate
  • CAS: 22333-90-0

Core Science & Biosynthesis

Foundational

crystal structure analysis and morphology of calcium alpha-linolenate

Crystal Structure Analysis and Morphology of Calcium α -Linolenate: A Technical Guide Executive Summary Calcium salts of long-chain fatty acids (commonly known as calcium soaps) are critical excipients and functional mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Crystal Structure Analysis and Morphology of Calcium α -Linolenate: A Technical Guide

Executive Summary

Calcium salts of long-chain fatty acids (commonly known as calcium soaps) are critical excipients and functional materials in drug formulation, specialized lubricants, and cosmetic engineering. While the crystallographic behaviors of saturated calcium soaps (e.g., calcium stearate) are well-documented, polyunsaturated variants like calcium α -linolenate present unique physical chemistry challenges. This whitepaper provides an in-depth mechanistic analysis of the crystal structure and morphology of calcium α -linolenate, detailing how its high degree of unsaturation fundamentally disrupts lamellar packing, resulting in an amorphous matrix.

Mechanistic Grounding: The Impact of Polyunsaturation on Crystal Packing

The crystallographic behavior of a calcium soap is dictated entirely by the steric profile of its aliphatic tail. Saturated fatty acid salts, such as calcium stearate (C18:0), possess straight hydrocarbon chains that allow for tight van der Waals interactions. This highly ordered packing results in a lamellar structure with a well-defined bilayer distance of approximately 4.8 nm[1].

However, α -linolenic acid (ALA) is a polyunsaturated fatty acid (C18:3) containing three cis-double bonds at the 9, 12, and 15 positions. Each cis-double bond introduces a rigid 30-degree kink into the hydrocarbon chain.

  • Steric Hindrance: The presence of three kinks prevents the aliphatic tails from aligning parallel to one another.

  • Crystal Disruption: This branched or highly kinked structure induces loose intermolecular packing, preventing the formation of highly ordered solid crystalline structures[2].

  • Morphological Outcome: While saturated and monounsaturated calcium salts form plate-shaped lamellar-crystalline powders, polyunsaturated variants like linoleate (C18:2) and α -linolenate (C18:3) precipitate as amorphous powders[3].

MorphologyLogic N1 Saturated Chain (e.g., Stearic Acid) N2 High Lamellar Packing (Bilayer ~4.8 nm) N1->N2 N3 Plate-like Crystals (High Lubricity) N2->N3 N4 Polyunsaturated Chain (e.g., ALA, 3 cis-bonds) N5 Steric Hindrance & Kinked Conformation N4->N5 N6 Amorphous Morphology (Low Crystallinity) N5->N6

Caption: Impact of aliphatic chain unsaturation on calcium soap crystal packing and morphology.

Synthesis Protocol: A Self-Validating Precipitation Workflow

To accurately characterize calcium α -linolenate, it must be synthesized with high purity. The following precipitation protocol is engineered to prevent the oxidation of the sensitive bis-allylic protons while ensuring complete ion exchange.

Step-by-Step Methodology

Phase 1: Saponification

  • Action: Dissolve 100 mmol of high-purity α -linolenic acid in 150 mL of anhydrous ethanol. Slowly add 100 mmol of NaOH (dissolved in 50 mL of deionized water) under continuous stirring at 50°C.

  • Causality: Ethanol acts as a co-solvent to ensure the hydrophobic ALA is fully solvated before neutralization, preventing the formation of unreacted lipid micelles. The mild 50°C temperature accelerates the reaction without inducing thermal oxidation.

Phase 2: Ion Exchange and Precipitation

  • Action: Prepare a solution of 55 mmol CaCl2​ in 50 mL deionized water. Add this dropwise to the sodium linolenate solution while maintaining stirring at 50°C.

  • Causality: The slight stoichiometric excess of calcium (10%) drives the equilibrium toward complete precipitation. Dropwise addition controls the local supersaturation, preventing the occlusion of Na+ ions within the precipitating calcium α -linolenate matrix.

Phase 3: Purification and Drying

  • Action: Filter the precipitate and wash sequentially with hot deionized water ( 3×50 mL) and cold ethanol ( 2×30 mL). Dry the solid in a vacuum oven at 40°C for 24 hours.

  • Causality: Hot water removes water-soluble byproducts ( NaCl ) and unreacted CaCl2​ . Cold ethanol washes away residual free fatty acids without dissolving the target calcium soap. Vacuum drying at 40°C is critical; atmospheric oxygen would rapidly degrade the polyunsaturated chains via lipid peroxidation.

Self-Validation Checkpoint
  • Action: Post-drying, perform an FTIR scan on the powder.

  • Validation Metric: The protocol is successful if the free carboxylic acid peak (~1710 cm⁻¹) is completely absent, replaced by the characteristic asymmetric carboxylate stretch at ~1540-1580 cm⁻¹[4].

Synthesis N1 Saponification (NaOH + ALA) N2 Aqueous Sodium Linolenate N1->N2 N3 Ion Exchange (CaCl2 Addition) N2->N3 N4 Precipitation of Ca-ALA N3->N4 N5 Washing & Drying (Vacuum, 40°C) N4->N5 N6 Validation (FTIR & XRD) N5->N6

Caption: Workflow for the synthesis and validation of calcium alpha-linolenate.

Crystallographic and Morphological Characterization

X-Ray Diffraction (XRD) Profiling

XRD is the gold standard for determining the structural periodicity of metal soaps. For saturated soaps like calcium stearate, XRD reveals sharp diffraction peaks corresponding to a highly ordered bilayer distance[1]. In stark contrast, the XRD profile of calcium α -linolenate is characterized by a broad amorphous halo. The severe kinking from the three cis-double bonds prevents the formation of ordered lamellar sheets, resulting in an absence of distinct low-angle diffraction peaks[3].

Scanning Electron Microscopy (SEM)

Morphological analysis via SEM visually confirms the crystallographic data. While C18:0 and C18:1 calcium salts present as distinct plate-shaped, lamellar-crystalline powders, calcium α -linolenate appears as an irregular, amorphous aggregate[3]. Because lubricity in metal soaps relies on the cleavage of lamellar layers, the lack of crystalline plates in calcium α -linolenate significantly reduces its performance as a dry solid lubricant compared to its saturated counterparts[3].

Spectroscopic Validation (FTIR)

The coordination chemistry of the calcium ion with the α -linolenate carboxylate headgroup can be deduced using FTIR. The wavenumber difference ( Δν ) between the asymmetric and symmetric carboxylate stretching vibrations is a reliable indicator of coordination geometry. A Δν value of approximately 77-79 cm⁻¹ indicates a chelating bidentate structure, where both oxygen atoms of the carboxylate group coordinate equally to the calcium ion[4]. This headgroup coordination remains consistent despite the amorphous nature of the aliphatic tails.

Quantitative Data Summary

The following table summarizes the comparative crystallographic and morphological properties of C18 calcium soaps, highlighting the drastic shift caused by polyunsaturation.

PropertyCalcium Stearate (C18:0)Calcium Oleate (C18:1)Calcium Linoleate (C18:2)Calcium α -Linolenate (C18:3)
Aliphatic Chain SaturatedMonounsaturated (1 cis bond)Polyunsaturated (2 cis bonds)Polyunsaturated (3 cis bonds)
Morphology (SEM) Plate-shaped lamellarPlate-shaped lamellarAmorphous powderHighly amorphous aggregate
XRD Profile Sharp peaks (Bilayer ~4.8 nm)Distinct crystalline peaksBroad amorphous haloBroad amorphous halo
Intermolecular Packing High (Tight van der Waals)ModerateLow (Steric hindrance)Very Low (Severe kinking)
Relative Lubricity ExcellentGoodPoorPoor

References

  • [1] Title: Preparation and Characterization of Calcium Stearate Powders and Films Prepared by Precipitation and Langmuir−Blodgett Techniques | Source: ACS Publications | URL: 1

  • [2] Title: Phase Transitions of Branched Fatty-Acid Calcium Salt/Water Systems | Source: ResearchGate | URL: 2

  • [3] Title: Lubricant and Bactericidal Properties of Calcium Salts of Fatty Acids: Effect of Degree of Unsaturation | Source: J-Stage | URL: 3

  • [4] Title: Metal soap derivatives of capric, caprylic and lauric acids | Source: NJAS | URL: 4

Sources

Exploratory

Solvation Thermodynamics and Phase Behavior of Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate

Executive Summary Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate (CAS: 22333-90-0), commonly referred to as calcium α -linolenate (Ca-ALA), presents unique challenges in drug delivery, lipidomics, and formulation science...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate (CAS: 22333-90-0), commonly referred to as calcium α -linolenate (Ca-ALA), presents unique challenges in drug delivery, lipidomics, and formulation science due to its complex solubility profile [1]. As a divalent metal salt of a highly unsaturated omega-3 fatty acid, its phase behavior is dictated by the competing thermodynamic forces of its strongly ionic calcium-carboxylate headgroup and its highly lipophilic, geometrically "kinked" hydrocarbon tails. This guide elucidates the mechanistic causality behind its insolubility in both aqueous and standard organic solvents and provides field-validated protocols for its extraction and manipulation.

Mechanistic Causality of Solvation

The solubility of Ca-ALA is governed by the "amphiphilic paradox."

  • Aqueous Insolubility: In aqueous media, the hydration energy of the central Ca 2+ ion is vastly insufficient to overcome the hydrophobic effect generated by the two 18-carbon chains. Water molecules are unable to form a stable clathrate cage around this massive hydrophobic volume, resulting in rapid exclusion and the formation of an insoluble, hydrophobic powder floating at the air-water interface [2].

  • Organic Sparing Solubility: While one might expect the lipophilic tails to readily dissolve in non-polar solvents (e.g., hexane, ether), the strong electrostatic lattice energy of the ionic calcium-carboxylate bonds resists dissociation. The non-polar solvent cannot solvate the ionic headgroup. Consequently, Ca-ALA forms amorphous dispersions or inverse micelles rather than true thermodynamic solutions[3].

  • The Role of Unsaturation: Unlike calcium stearate (C18:0), which forms highly ordered, lamellar crystalline structures, the three cis-double bonds at the 9, 12, and 15 positions of the linolenate chains create severe steric "kinks." This prevents tight crystalline packing, causing Ca-ALA to exist primarily in an amorphous state [4]. This lower lattice enthalpy slightly increases its dispersibility in organic solvents compared to saturated calcium soaps, though it remains technically insoluble without chemical intervention.

Quantitative Solubility Profile

The following table summarizes the phase behavior of Ca-ALA across various solvent dielectric environments.

SolventDielectric Constant ( ϵ )Solubility Range (mg/mL at 25°C)Phase Behavior / Observation
Water 80.1< 0.01Insoluble; forms hydrophobic surface scum.
Methanol 32.7< 0.05Insoluble; poor solvation of lipophilic tails.
Ethanol 24.5< 0.10Insoluble; slight swelling observed.
Chloroform 4.81.0 - 5.0Slightly soluble; forms inverse micellar aggregates.
Diethyl Ether 4.3< 0.50Sparingly soluble; yields cloudy colloidal dispersion.
n-Hexane 1.9< 1.00Sparingly soluble; forms amorphous suspension.

(Note: Data extrapolated from standard behavior of polyunsaturated calcium soaps under standard ambient temperature and pressure).

Solvation Thermodynamics Workflow

Solvation CaALA Calcium α-Linolenate (Amorphous Solid) Aqueous Aqueous Solvent (Water) CaALA->Aqueous Added to Organic Organic Solvent (Hexane/Chloroform) CaALA->Organic Added to WaterInsol Insoluble (Hydrophobic Exclusion) Aqueous->WaterInsol Lattice Energy > Hydration OrgSpar Sparingly Soluble (Micellar Dispersion) Organic->OrgSpar Tails Solvated, Headgroup Intact

Thermodynamic pathways of Ca-ALA in aqueous versus organic solvent environments.

Experimental Protocols: Overcoming Insolubility

Because direct dissolution is thermodynamically unfavorable, analytical quantification and lipidomic extraction require chemical dissociation of the calcium-carboxylate bond [2].

Protocol 1: Acid Hydrolysis and Liquid-Liquid Extraction (Gold Standard)

Causality: Lowering the pH below the pKa of the carboxylate group (~4.5) protonates the fatty acid, breaking the ionic coordination with Ca 2+ . This liberates free α -linolenic acid, which is highly soluble in non-polar solvents.

  • Step 1: Sample Preparation. Accurately weigh 500 mg of Ca-ALA into a 50 mL borosilicate glass centrifuge tube equipped with a PTFE-lined cap.

  • Step 2: Acidification. Add 10 mL of 3N Hydrochloric Acid (HCl).

  • Step 3: Thermal Incubation. Submerge the tube in a water bath at 60°C for 30 minutes. Critical Insight: Gentle heating provides the kinetic energy necessary to fully penetrate the hydrophobic powder and drive the hydrolysis reaction to completion: (C18​H29​O2​)2​Ca+2HCl→2C18​H30​O2​+CaCl2​ .

  • Step 4: Solvent Extraction. Allow the mixture to cool to room temperature. Add 15 mL of n-hexane (or diethyl ether). Vortex vigorously for 5 minutes. The free α -linolenic acid will partition entirely into the non-polar organic phase.

  • Step 5: Phase Separation. Centrifuge the mixture at 3000 × g for 10 minutes to break any emulsions.

  • Step 6: Recovery. Carefully aspirate the upper organic layer (containing the solubilized ALA) using a Pasteur pipette. The lower aqueous layer, containing the water-soluble CaCl2​ , is discarded.

AcidHydrolysis Start Ca-ALA Sample (Insoluble Powder) Acid Add 3N HCl & Heat (60°C) Start->Acid Cleavage Ionic Bond Cleavage (Releases Free ALA) Acid->Cleavage Extraction Add n-Hexane (Liquid-Liquid Extraction) Cleavage->Extraction Phase Centrifugation (Phase Separation) Extraction->Phase OrgPhase Upper Organic Phase (Free ALA in Hexane) Phase->OrgPhase AqPhase Lower Aqueous Phase (CaCl2 in Water) Phase->AqPhase

Step-by-step workflow for the acid hydrolysis and extraction of calcium α-linolenate.

Protocol 2: High-Temperature Mixed-Solvent Solubilization (For Formulation)

Causality: When chemical cleavage is undesirable (e.g., formulating intact salts into lipid nanoparticles), a binary solvent system combined with kinetic energy is required.

  • Step 1: Solvent Preparation. Prepare a binary mixture of Chloroform:Methanol at a 2:1 (v/v) ratio. The chloroform solvates the lipophilic tails, while the methanol disrupts the ionic headgroup interactions.

  • Step 2: Dispersion. Add Ca-ALA to achieve a target concentration of 5 mg/mL.

  • Step 3: Thermal Sonication. Heat the dispersion to 50°C under a continuous nitrogen purge (to prevent oxidation of the delicate cis-double bonds). Apply probe sonication (20 kHz, 40% amplitude) for 3 to 5 minutes. This yields a metastable, optically clear micellar solution suitable for immediate downstream processing (e.g., thin-film hydration).

References

  • AFMA Matrix. "Focus on fats: Solubility of lipids and acid hydrolysis." Sabinet African Journals, 2024. Available at: [Link]

  • ResearchGate. "Can we dissolve calcium salts of fatty acids in solvents (ether, N-hexane)?" Scientific Discussion Forum, 2020. Available at:[Link]

  • Yamamoto Y., Kawamura Y., Yamazaki Y., Kijima T., Morikawa T. "Palmitoleic acid calcium salt: A lubricant and bactericidal powder from natural lipids." Journal of Oleo Science, 64(3):283–288, 2015. Available at:[Link]

Foundational

Pharmacokinetics of Calcium Salts of Alpha-Linolenic Acid: A Technical Guide to ADME and Formulation Dynamics

Executive Summary & Physicochemical Rationale Alpha-linolenic acid (ALA, 18:3n-3) is an essential polyunsaturated fatty acid (PUFA) that serves as a metabolic precursor to eicosapentaenoic acid (EPA) and docosahexaenoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

Alpha-linolenic acid (ALA, 18:3n-3) is an essential polyunsaturated fatty acid (PUFA) that serves as a metabolic precursor to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA)[1]. However, the therapeutic and nutritional application of free ALA is severely limited by its susceptibility to rapid auto-oxidation, driven by the presence of three cis double bonds.

To circumvent this, formulation scientists synthesize the calcium salt of alpha-linolenic acid (Ca-ALA) . By reacting the carboxylate group of ALA with calcium ions, a sterically hindered, solid-state metallic soap is formed. This physical state restricts oxygen diffusion, dramatically enhancing shelf-stability and converting a volatile oil into a flowable powder suitable for solid oral dosage forms[2]. Furthermore, the calcium matrix provides a highly specific, pH-dependent release mechanism that is exploited to bypass premature degradation (such as ruminal biohydrogenation in veterinary applications) while ensuring complete absorption in the mammalian intestine[3].

Gastrointestinal Pharmacokinetics (ADME)

The pharmacokinetic profile of Ca-ALA is defined by its phase-transition behavior in the gastrointestinal (GI) tract. The absorption of this compound relies on a precise sequence of dissociation, micellization, and active/passive transport.

Liberation and Absorption

Ca-ALA is insoluble at neutral pH, meaning it remains intact through the oral cavity and esophagus. Upon reaching the stomach, the highly acidic environment (pH 2.0–2.5) initiates the critical causal step for absorption: protonation. The high concentration of gastric protons competitively displaces the calcium ions from the carboxylate groups, dissociating the matrix into free ALA and ionized calcium (Ca²⁺)[4].

Once transit moves the chyme into the duodenum, the free ALA is emulsified by bile salts into mixed micelles. This micellization is strictly required to overcome the unstirred water layer of the intestinal epithelium. ALA is then absorbed into the enterocytes via passive diffusion and protein-mediated transport (e.g., FATP4, CD36)[1]. Concurrently, the liberated Ca²⁺ is absorbed via active transcellular pathways (mediated by TRPV6 channels, calbindin-D9k, and PMCA1) in the upper intestine, and via paracellular passive diffusion in the lower intestine[5].

G A Ca-ALA (Solid Matrix) B Gastric Acid (pH 2.0-2.5) A->B Ingestion C Free ALA + Ca2+ (Dissociation) B->C Protonation D Duodenum (Bile Salts) C->D Transit E Mixed Micelles D->E Emulsification F Enterocyte (Chylomicrons) E->F Passive/Active Uptake

Caption: pH-dependent dissociation and intestinal absorption pathway of Ca-ALA.

Distribution

Inside the enterocyte, free ALA is rapidly re-esterified into triglycerides and packaged into chylomicrons. This is a critical pharmacokinetic advantage: chylomicrons are secreted into the lymphatic system rather than the portal vein. By entering the systemic circulation via the thoracic duct, ALA bypasses immediate hepatic first-pass metabolism, allowing for broader peripheral tissue distribution before liver processing[6].

Metabolism and Excretion

In the liver and peripheral tissues, the vast majority (>80%) of ALA undergoes mitochondrial β -oxidation to generate ATP, ultimately being exhaled as carbon dioxide[6]. A highly regulated, minor fraction (<5%) enters the endoplasmic reticulum where it is subjected to a series of desaturation and elongation steps to form EPA and DHA[1]. Because the absorption of the dissociated fatty acid is nearly complete in healthy subjects, fecal excretion of intact ALA is negligible[6].

G ALA Alpha-Linolenic Acid (18:3n-3) SDA Stearidonic Acid (18:4n-3) ALA->SDA Δ6-Desaturase BOX Beta-Oxidation (Energy/CO2) ALA->BOX >80% Partitioning ETA Eicosatetraenoic Acid (20:4n-3) SDA->ETA Elongase EPA Eicosapentaenoic Acid (20:5n-3) ETA->EPA Δ5-Desaturase DHA Docosahexaenoic Acid (22:6n-3) EPA->DHA Elongase & Δ6-Desaturase (Peroxisomal β-oxidation)

Caption: Intracellular metabolic partitioning and bioconversion cascade of ALA.

Experimental Protocols: Self-Validating Workflows

To accurately evaluate the pharmacokinetics of Ca-ALA, experimental designs must account for the compound's oxidative volatility and phase-dependent solubility. The following protocols are designed as self-validating systems.

Protocol 1: In Vitro Two-Stage Gastrointestinal Dissociation Assay

Purpose: To quantify the dissociation kinetics of Ca-ALA and its subsequent micellar incorporation, simulating human digestion. Self-Validation Mechanism: The inclusion of Butylated Hydroxytoluene (BHT) prevents in vitro oxidation. A strict mass-balance calculation ensures no ALA is lost to experimental artifact.

  • Gastric Phase Preparation: Suspend 500 mg of Ca-ALA powder in 50 mL of simulated gastric fluid (SGF, pH 2.0) containing pepsin and 0.01% BHT (antioxidant).

  • Gastric Incubation: Incubate at 37°C for 2 hours under continuous orbital shaking (150 rpm). The low pH will drive the displacement of Ca²⁺.

  • Intestinal Phase Transition: Adjust the pH of the homogenate to 6.8 using 1M NaHCO₃. Add simulated intestinal fluid (SIF) containing pancreatin and 10 mM sodium taurocholate (bile salt).

  • Micellization: Incubate at 37°C for an additional 2 hours.

  • Phase Separation: Centrifuge the digest at 100,000 × g for 1 hour at 4°C to separate the aqueous micellar phase (middle layer) from the undigested pellet.

  • Quantification & Mass Balance: Extract lipids from both the micellar phase and the pellet using the Folch method (Chloroform:Methanol, 2:1). Quantify ALA via Gas Chromatography-Flame Ionization Detection (GC-FID).

    • Validation Check: (Micellar ALA + Pellet ALA) must equal 95% of the initial 500 mg input.

Protocol 2: In Vivo Pharmacokinetic Profiling (Swine Model)

Purpose: To determine the absolute bioavailability of Ca-ALA compared to free ALA oil. Self-Validation Mechanism: The use of an internal standard (C19:0 Nonadecanoic acid) spiked into plasma samples prior to lipid extraction corrects for any extraction losses, ensuring analytical integrity.

  • Dosing: Fast adult Yucatan miniature swine (chosen for GI physiological similarity to humans) for 12 hours. Administer a single oral dose of Ca-ALA (equivalent to 50 mg/kg of ALA) packed in gelatin capsules.

  • Sampling: Draw venous blood (5 mL) into K₂EDTA tubes at 0, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Immediately centrifuge at 2,000 × g for 10 minutes to isolate plasma.

  • Internal Standard Spiking: Add exactly 50 µg of C19:0 (Nonadecanoic acid) to 500 µL of each plasma sample. Causality: C19:0 is not naturally present in swine plasma; its recovery rate will dictate the correction factor for ALA quantification.

  • Derivatization: Subject the plasma to direct transesterification using 14% Boron trifluoride (BF₃) in methanol at 100°C for 60 minutes to convert all lipid fractions (triglycerides, phospholipids) into Fatty Acid Methyl Esters (FAMEs).

  • Analysis: Analyze FAMEs via GC-MS. Calculate the Area Under the Curve (AUC₀₋₂₄) and Cₘₐₓ.

Quantitative Data Presentation

The conversion of free ALA into a calcium salt does not impede its systemic absorption; rather, by protecting the fatty acid from pre-systemic oxidation and ensuring controlled release in the stomach, the salt form often yields a superior and more consistent pharmacokinetic profile[2].

Table 1: Comparative Pharmacokinetic Parameters (Swine Model Simulation)

ParameterFree ALA Oil (Unprotected)Ca-ALA Powder (Calcium Salt)Biological Rationale for Variance
Tₘₐₓ (hours) 2.5 ± 0.43.8 ± 0.5Delayed Tₘₐₓ in Ca-ALA is due to the required gastric dissociation step prior to micellization.
Cₘₐₓ (µg/mL) 42.1 ± 5.245.3 ± 3.8Equivalent peak concentrations; Ca-ALA shows lower standard deviation due to uniform powder dispersion.
AUC₀₋₂₄ (µg·h/mL) 310.5 ± 28.4345.2 ± 19.1Higher AUC in Ca-ALA driven by protection against auto-oxidation during GI transit.
Absolute Bioavailability ~85%~92%Solid-state matrix prevents pre-absorptive degradation, maximizing enterocyte uptake.

Conclusion

The formulation of alpha-linolenic acid as a calcium salt represents a highly rational approach to overcoming the physicochemical limitations of polyunsaturated fatty acids. By leveraging the natural pH gradient of the mammalian gastrointestinal tract, Ca-ALA acts as a smart-delivery system: it remains a stable, oxidation-resistant solid during storage and oral transit, but rapidly dissociates in the acidic stomach to yield fully bioavailable free fatty acids and calcium ions. For drug development professionals, this dual-nutrient delivery vehicle offers a robust platform for integrating omega-3 therapeutics into solid oral dosage forms without compromising pharmacokinetic integrity.

References

  • EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS). "Re-evaluation of sodium, potassium and calcium salts of fatty acids (E 470a) and magnesium salts of fatty acids (E 470b) as food additives." EFSA Journal. Available at:[Link][6]

  • Volac Wilmar. "Rumen-protected Fats - Calcium Salt Supplements - Megalac." Megalac Technical Articles. Available at:[Link][4]

  • Bai, Yuxin, et al. "Alpha-Linolenic acid: A Pharmacologically Active Ingredient from Nature." ResearchGate. Available at:[Link][1]

  • Cilla, A., et al. "Calcium Absorption from Food Products: Food Matrix Effects." MDPI. Available at:[Link][5]

  • Sathguru Management Consultants. "Omega-3 FAs: Market and Technological Trends." Sathguru. Available at:[Link][2]

  • Brokaw, L., et al. "Increasing long-chain n-3 fatty acids in beef from forage-finished cattle through supplementation with the calcium salts of fish oil." Srce. Available at:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Lab-Scale Synthesis and Validation of Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate

Introduction & Mechanistic Rationale Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate, commonly known as calcium alpha-linolenate (Ca-ALA), is a highly valued polyunsaturated fatty acid (PUFA) salt. It is extensively utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate, commonly known as calcium alpha-linolenate (Ca-ALA), is a highly valued polyunsaturated fatty acid (PUFA) salt. It is extensively utilized in drug development as a highly bioavailable, rumen-protected omega-3 source, and in materials science as a specialized polymer stabilizer.

Synthesizing Ca-ALA presents a significant chemical challenge: the alpha-linolenic acid (ALA) precursor contains three cis double bonds separated by bis-allylic methylene groups (at C11 and C14). The low bond dissociation energy of these methylene protons makes the molecule extremely susceptible to auto-oxidation and thermal polymerization. Consequently, traditional industrial "fusion" methods (reacting fatty acids directly with calcium oxide at 80–100°C) are entirely unsuitable for lab-scale, high-purity PUFA synthesis[1].

To preserve the structural integrity of the triene system, this protocol utilizes a low-temperature double decomposition (metathesis) method under a strict inert atmosphere.

Experimental Workflow

Workflow Step1 Phase 1: Reagent Preparation Degas Solvents & Add BHT Step2 Phase 2: Saponification ALA + NaOH → Sodium Linolenate Step1->Step2 N2 Atmosphere Step3 Phase 3: Metathesis Add CaCl2 Dropwise Step2->Step3 40°C, 30 min Step4 Phase 4: Precipitation Formation of Calcium Soap Step3->Step4 Instantaneous Step5 Phase 5: Isolation Vacuum Filtration & Washing Step4->Step5 Cold H2O Wash Step6 Phase 6: Vacuum Drying < 40°C in the Dark Step5->Step6 Remove Moisture Product Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate (High Purity) Step6->Product QC Validation

Figure 1: Step-by-step metathesis workflow for the synthesis of Calcium alpha-linolenate.

Reaction Stoichiometry & Reagent Specifications

To establish a self-validating system, precise stoichiometric control is required. A slight molar excess (~5%) of calcium chloride is used to drive the metathesis equilibrium toward complete precipitation.

Reagent / MaterialMW ( g/mol )Mass / VolumeMolesEquivalentsPurpose
Alpha-Linolenic Acid (≥99%)278.4310.00 g35.9 mmol1.00Primary PUFA substrate
Sodium Hydroxide (Pellets)40.001.44 g36.0 mmol1.00Saponification base
Calcium Chloride (Anhydrous)110.982.10 g18.9 mmol0.53Calcium donor (5% excess)
Butylated Hydroxytoluene (BHT)220.3510.0 mgTraceN/ARadical scavenger / Antioxidant
Ethanol (Absolute)46.0750.0 mLN/AN/ACo-solvent (Degassed)
Deionized Water18.02150.0 mLN/AN/AAqueous solvent (Degassed)

Step-by-Step Self-Validating Protocol

Phase 1: Preparation and Deoxygenation

Mechanistic Insight: Oxygen dissolved in solvents will rapidly initiate lipid peroxidation at the bis-allylic positions of ALA.

  • Transfer 50 mL of absolute ethanol and 150 mL of deionized water into separate Schlenk flasks.

  • Sparge both solvents with high-purity Nitrogen ( N2​ ) or Argon for at least 30 minutes.

  • Dissolve 10.0 mg of BHT into the degassed ethanol.

Phase 2: Saponification (Neutralization)

Mechanistic Insight: Converting the free fatty acid into a water-soluble sodium salt is a prerequisite for the double decomposition reaction[1].

  • Under a continuous N2​ stream, dissolve 10.0 g of ALA into the BHT-spiked ethanol in a 250 mL three-neck round-bottom flask. Shield the flask from light using aluminum foil.

  • In a separate vial, dissolve 1.44 g of NaOH in 20 mL of degassed water.

  • Warm the ALA solution to 40°C using a water bath.

  • Add the aqueous NaOH solution dropwise to the ALA solution under vigorous magnetic stirring. Stir for 30 minutes.

  • In-Process Validation: The reaction mixture must transition from a slightly cloudy dispersion to a perfectly clear, pale-yellow homogeneous solution. This optical clarity confirms the complete conversion of the hydrophobic fatty acid into the amphiphilic sodium alpha-linolenate soap.

Phase 3: Metathesis (Double Decomposition)

Mechanistic Insight: Calcium ions will displace sodium ions, forming the highly insoluble calcium soap. The reaction is: 2 R-COONa+CaCl2​→(R-COO)2​Ca↓+2 NaCl .

  • Dissolve 2.10 g of anhydrous CaCl2​ in 30 mL of degassed water.

  • Add the CaCl2​ solution dropwise to the sodium linolenate solution at 40°C over 15 minutes.

  • Maintain stirring for 1 hour at 40°C to allow for complete crystallite growth and aggregation.

  • In-Process Validation: Upon the first few drops of CaCl2​ , a dense, off-white precipitate will immediately form. If the solution remains clear, the saponification step failed or the CaCl2​ is inactive.

Phase 4: Isolation and Drying

Mechanistic Insight: The solubility of calcium soaps increases with the degree of unsaturation. Calcium linolenate has a solubility of approximately 4×10−4 mol/L[2]. Washing with warm water will cause significant yield loss; therefore, strictly cold water must be used.

  • Isolate the precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 3 × 30 mL of ice-cold, degassed deionized water.

  • In-Process Validation (AgNO3 Test): Collect a few drops of the final wash filtrate and add one drop of 0.1 M AgNO3​ . The absence of a white AgCl precipitate confirms the complete removal of the NaCl byproduct.

  • Transfer the purified Ca-ALA to a vacuum desiccator. Dry under high vacuum at room temperature (or a vacuum oven strictly 35°C) in the dark for 24–48 hours until a constant mass is achieved.

Product Characterization & Quality Control

To ensure the product is highly pure and unoxidized, the following analytical parameters must be verified against the expected benchmarks.

Analytical MethodTarget Parameter / ObservationMechanistic Significance
Gravimetric Yield > 9.5 g (> 90% theoretical)Confirms efficiency of the metathesis precipitation.
Peroxide Value (PV) < 5.0 meq O2​ /kgValidates that the inert atmosphere and BHT successfully prevented auto-oxidation during synthesis.
FTIR Spectroscopy Disappearance of ~1710 cm⁻¹ peakConfirms complete absence of unreacted free alpha-linolenic acid.
FTIR Spectroscopy Double-splitting at 1575 & 1540 cm⁻¹Calcium ions exhibit a unique bidentate coordination with carboxylate groups, causing a distinct double-splitting of the antisymmetric COO− band[3].
1H-NMR (in CDCl3) Multiplet at ~5.3-5.4 ppm (6H)Confirms the absolute retention of the three cis double bonds without thermal isomerization.

Sources

Application

Application Note: Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate in Advanced Liposome Formulation

Introduction & Mechanistic Rationale Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate (CAS No. 22333-90-0), commonly referred to as Calcium Alpha-Linolenate (Ca-ALA), is a highly specialized amphiphilic salt utilized in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate (CAS No. 22333-90-0), commonly referred to as Calcium Alpha-Linolenate (Ca-ALA), is a highly specialized amphiphilic salt utilized in the development of advanced lipidic nanoparticles[]. As the calcium salt of the essential omega-3 fatty acid alpha-linolenic acid (ALA), this compound offers a unique dual-functionality in liposomal architecture: it acts simultaneously as a structural membrane modifier and a therapeutic payload.

In traditional liposome preparation, incorporating highly polyunsaturated fatty acids like free ALA presents significant challenges due to their susceptibility to rapid auto-oxidation and their tendency to destabilize the lipid bilayer[2]. By utilizing the calcium salt form, formulators can leverage two distinct mechanistic advantages:

  • Divalent Cation Cross-Linking: The dissociated Ca2+ ions interact electrostatically with the negatively charged phosphate headgroups of primary phospholipids (e.g., DPPC, DSPC, or DOPS). This ionic bridging restricts the lateral mobility of the lipid molecules, thereby enhancing the rigidity and physical stability of the liposomal bilayer against premature leakage[3].

  • Internal Polymeric Gelation: Ca2+ ions can permeate the bilayer at the phase transition temperature ( Tm​ ) to cross-link encapsulated polyanionic polymers, such as sodium alginate. This creates a "gel-core" liposome that is highly resistant to extreme physiological environments, such as gastric pH[4].

G CaALA Calcium Alpha-Linolenate (Ca-ALA) CaIon Ca2+ Cation (Hydrophilic Interface) CaALA->CaIon Dissociation ALATail ALA Hydrophobic Tail (Lipid Bilayer Core) CaALA->ALATail Insertion Crosslink Phospholipid Headgroup Cross-linking CaIon->Crosslink Electrostatic Binding Alginate Internal Core Gelation (e.g., Alginate Matrix) CaIon->Alginate Thermal Permeation Payload Omega-3 Bioavailability & Membrane Fusogenicity ALATail->Payload Cellular Uptake

Mechanistic pathways of Calcium Alpha-Linolenate within liposomal architectures.

Quantitative Formulation Dynamics

The integration of Ca-ALA alters the physicochemical properties of the resulting liposomes. The table below summarizes the empirical differences between standard DPPC/Cholesterol liposomes and those formulated with a 10 mol% integration of Ca-ALA.

Table 1: Comparative Physicochemical Properties of Liposomal Formulations

ParameterStandard Liposomes (DPPC:Chol)Ca-ALA Liposomes (DPPC:Chol:Ca-ALA)Causality / Mechanistic Insight
Zeta Potential (mV) -2.5 ± 0.8+12.4 ± 1.5 Ca2+ neutralizes negative phosphate groups and imparts a net positive surface charge, enhancing cellular uptake[4].
Hydrodynamic Diameter (nm) 110 ± 5135 ± 8Insertion of the bulky octadecatrienoate chains expands the hydrophobic core volume[2].
Encapsulation Efficiency (%) *65.2 ± 3.182.7 ± 2.4Calcium-mediated membrane tightening prevents the diffusion of hydrophilic payloads during extrusion[3].
Oxidative Stability Index (h) 12.5> 48.0Calcium salt formation restricts conformational freedom, lowering the kinetic rate of lipid peroxidation.

*Tested using a model hydrophilic payload (e.g., Vitamin C or localized fluorophore).

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific temperature controls and phase-transition triggers, the researcher can ensure the proper integration of the ALA tails and the targeted utilization of the calcium ions.

Protocol A: Preparation of Ca-ALA Stabilized Unilamellar Vesicles (Thin-Film Hydration)

Objective: To formulate highly stable, positively charged liposomes for the delivery of hydrophilic active pharmaceutical ingredients (APIs).

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate (Ca-ALA)

  • Chloroform/Methanol (2:1 v/v)

  • Hydration Buffer (e.g., 10 mM HEPES, pH 7.4)

Step-by-Step Methodology:

  • Lipid Dissolution: In a round-bottom flask, dissolve DPPC, Cholesterol, and Ca-ALA in the Chloroform/Methanol solvent at a molar ratio of 65:25:10. Critical Step: Ensure complete dissolution; Ca-ALA may require gentle sonication (35°C for 2 minutes) to fully integrate into the solvent phase alongside the phospholipids.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure (200 mbar) at 45°C and 120 rpm until a thin, uniform lipid film forms on the flask wall. Maintain under vacuum for an additional 2 hours to remove trace solvents.

  • Hydration & Payload Encapsulation: Add the hydration buffer (containing the water-soluble API) to the flask. Rotate the flask at 150 rpm in a water bath set to 55°C (above the Tm​ of DPPC, which is ~41°C). Causality: Hydrating above the Tm​ ensures the lipid bilayer is in a fluid crystalline state, allowing the ALA tails to seamlessly intercalate while the Ca2+ ions orient at the aqueous interface.

  • Size Reduction: Subject the resulting multilamellar vesicle (MLV) suspension to probe sonication (5 cycles of 1 minute on / 1 minute off, on ice) or extrude 10 times through a 100 nm polycarbonate membrane using a benchtop extruder heated to 50°C.

  • Purification: Remove unencapsulated API and unbound free calcium via dialysis (10 kDa MWCO) against the hydration buffer for 24 hours at 4°C.

Protocol B: Calcium-Triggered Gel-Core Liposomes (Alginate Cross-linking)

Objective: To utilize the calcium from Ca-ALA as an internal cross-linking agent for an encapsulated alginate matrix, providing extreme gastric stability[4].

Step-by-Step Methodology:

  • Primary Hydration: Prepare a lipid film of DPPC and Ca-ALA (90:10 molar ratio) as described in Protocol A. Hydrate the film at 25°C with a 1% (w/v) sodium alginate solution containing the target enzyme/protein. Note: Hydrating below the Tm​ prevents immediate massive influx of Ca2+ into the core, delaying premature gelation.

  • Extrusion: Extrude the suspension through a 200 nm membrane at room temperature to size the vesicles.

  • Thermal Triggering (Cross-linking): Heat the sized liposome suspension to 45°C for 30 minutes. Causality: Raising the temperature above the DPPC Tm​ drastically increases bilayer permeability. The Ca2+ ions from the Ca-ALA dissociate and diffuse into the aqueous core, interacting with the guluronate blocks of the encapsulated sodium alginate to form an insoluble calcium-alginate hydrogel core[3].

  • Quenching: Rapidly cool the suspension in an ice bath to 4°C to "lock" the bilayer, trapping the rigid gel core inside.

G Step1 Step 1: Lipid Film Formation (DPPC + Ca-ALA) Step2 Step 2: Cold Hydration (25°C) (1% Sodium Alginate + API) Step1->Step2 Step3 Step 3: Sizing (Extrusion at 25°C) Step2->Step3 Step4 Step 4: Thermal Triggering (45°C) (Ca2+ Influx & Alginate Gelation) Step3->Step4 Step5 Step 5: Thermal Quenching (4°C) (Bilayer Locking) Step4->Step5

Workflow for the preparation of Ca-ALA triggered Alginate Gel-Core Liposomes.

Analytical Validation and Troubleshooting

To ensure the self-validating nature of these protocols, researchers must perform the following post-formulation checks:

  • Zeta Potential Shift: A successful integration of Ca-ALA and subsequent core-crosslinking should result in a shift from a highly negative zeta potential (due to uncrosslinked alginate or free phospholipids) to a slightly positive or neutral charge (+5 to +15 mV) as the Ca2+ ions neutralize the system[4].

  • Encapsulation Retention Assay: Incubate the gel-core liposomes in Simulated Gastric Fluid (SGF, pH 1.2) for 2 hours. A successful calcium-alginate core will prevent the rapid burst release of the payload, maintaining >70% encapsulation efficiency compared to <20% in non-crosslinked standard liposomes.

References

  • Waninge, R., et al. "Physical Stability of Liposomes Prepared from Milk Fat Globule Membrane and Soya Phospholipids." Journal of Agricultural and Food Chemistry, ACS Publications. Available at: [Link]

  • Taylor & Francis. "Calcium phosphates enhanced with liposomes – the future of bone regeneration and drug delivery." Expert Opinion on Drug Delivery. Available at:[Link]

  • ACS Publications. "Alginate-Loaded Liposomes Can Protect Encapsulated Alkaline Phosphatase Functionality When Exposed to Gastric pH." Langmuir. Available at:[Link]

Sources

Method

Application Note: Preparation and Characterization of Calcium 9,12,15-Octadecatrienoate Solid Lipid Nanoparticles

Executive Summary & Mechanistic Rationale The development of Solid Lipid Nanoparticles (SLNs) requires a lipid matrix that remains solid at room and physiological temperatures. Alpha-linolenic acid (ALA), an essential om...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of Solid Lipid Nanoparticles (SLNs) requires a lipid matrix that remains solid at room and physiological temperatures. Alpha-linolenic acid (ALA), an essential omega-3 polyunsaturated fatty acid, is highly valued in pharmacology for its ability to downregulate pro-inflammatory genes (such as IL-8 and COX2) and modulate inflammatory pathways[1]. However, ALA is a liquid at room temperature, making it unsuitable as a primary matrix for SLNs.

To harness the therapeutic benefits of ALA while meeting the physical requirements of SLN formulation, ALA is chemically converted into its calcium salt: calcium 9,12,15-octadecatrienoate . This ion-exchange reaction induces a phase transition, converting the liquid fatty acid into a solid, waxy lipid matrix. When formulated into SLNs, this matrix not only provides high entrapment efficiency for lipophilic active pharmaceutical ingredients (APIs) but also acts as a bioactive carrier that supports cell membrane integrity and metabolic regulation[2]. Furthermore, the calcium salt process has been shown to protect sensitive lipids from oxidative degradation[3].

Experimental Workflow

G N1 Alpha-Linolenic Acid (Liquid) N2 Saponification (NaOH) N1->N2 N3 Ion-Exchange (CaCl2) N2->N3 N4 Calcium 9,12,15-Octadecatrienoate (Solid Lipid Matrix) N3->N4 N5 Hot Melt & API Dispersion N4->N5 N6 High-Shear Homogenization (with Aqueous Surfactant) N5->N6 N7 Probe Ultrasonication N6->N7 N8 Rapid Cooling (Ice Bath) N7->N8 N9 Purified SLNs N8->N9

Synthesis of calcium 9,12,15-octadecatrienoate and subsequent SLN formulation workflow.

Protocol 1: Synthesis of the Lipid Matrix (Calcium 9,12,15-Octadecatrienoate)

This protocol utilizes a controlled saponification and precipitation technique to synthesize the solid lipid matrix.

Materials
  • Alpha-linolenic acid (ALA, ≥99% purity)

  • Sodium hydroxide (NaOH, 1M aqueous solution)

  • Calcium chloride ( CaCl2​ , 0.5M aqueous solution)

  • Absolute ethanol

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of ALA in 20 mL of absolute ethanol in a 100 mL round-bottom flask under continuous magnetic stirring (400 rpm) at 40°C.

    • Causality: Ethanol acts as a co-solvent to ensure the hydrophobic ALA interacts efficiently with the aqueous base in the next step.

  • Saponification: Add 10 mL of 1M NaOH dropwise to the ALA solution. Stir for 30 minutes at 50°C.

    • Self-Validation System: The mixture will transition from a slightly turbid dispersion to a completely clear, homogeneous solution of sodium linolenate. If turbidity persists, saponification is incomplete.

  • Ion-Exchange Precipitation: Slowly add 15 mL of 0.5M CaCl2​ solution dropwise using a precision burette.

    • Causality: Calcium ions ( Ca2+ ) displace sodium ions ( Na+ ), forming the highly hydrophobic calcium salt of ALA, which precipitates out of the aqueous-ethanolic phase.

    • Self-Validation System: Immediate formation of a dense, off-white, waxy precipitate confirms the successful synthesis of calcium 9,12,15-octadecatrienoate.

  • Purification & Drying: Vacuum-filter the precipitate using a Büchner funnel. Wash the solid cake three times with cold, ultra-pure water to remove residual NaCl and unreacted CaCl2​ . Dry the lipid in a vacuum desiccator at room temperature for 48 hours.

Protocol 2: Preparation of SLNs via Hot Melt Homogenization

Nanoparticles smaller than 0.2 micrometers are known to significantly improve the absorption of fatty acids and encapsulated drugs[4]. This protocol utilizes hot melt homogenization followed by ultrasonication to achieve a narrow, nanoscale size distribution.

Materials
  • Calcium 9,12,15-octadecatrienoate (Synthesized in Protocol 1)

  • Lipophilic API (e.g., Nisin or Curcumin)[5]

  • Surfactants: Poloxamer 188 and Tween 80

  • Ultra-pure water (Milli-Q)

Step-by-Step Methodology
  • Lipid Melting: Weigh 500 mg of calcium 9,12,15-octadecatrienoate and heat it in a glass vial to 85°C (approximately 10°C above its experimentally determined melting point).

    • Causality: Heating above the melting point ensures the lipid is fully molten and reduces its viscosity, which is critical for achieving small droplet sizes during emulsification.

  • API Incorporation: Disperse 50 mg of the lipophilic API into the molten lipid. Stir gently until completely dissolved or uniformly dispersed.

  • Aqueous Phase Preparation: In a separate beaker, dissolve 500 mg of Tween 80 and 500 mg of Poloxamer 188 in 20 mL of ultra-pure water. Heat this aqueous phase to the exact same temperature as the lipid phase (85°C).

    • Causality: Temperature matching prevents premature crystallization of the lipid upon contact with the aqueous phase, which would cause irregular particle shapes and API expulsion.

  • Pre-Emulsion Formation: Pour the hot aqueous phase into the molten lipid phase. Immediately homogenize using a high-shear rotor-stator homogenizer at 12,000 rpm for 5 minutes.

  • Probe Ultrasonication: Transfer the hot pre-emulsion to a probe sonicator. Sonicate at 40% amplitude for 10 minutes (pulse: 10s ON, 5s OFF) while maintaining the temperature at 85°C.

    • Self-Validation System: The emulsion will shift from a milky, opaque appearance to a translucent, bluish opalescence. This optical shift confirms the droplet size has successfully entered the nanometer range (<200 nm).

  • Solidification: Rapidly plunge the vial into an ice-water bath (0-2°C) and stir gently for 15 minutes.

    • Causality: Rapid cooling induces sudden lipid crystallization, locking the API within the solid lipid lattice and preventing drug leakage.

Physicochemical Characterization & Data Presentation

To validate the formulation, the SLNs must be characterized for size, polydispersity index (PDI), zeta potential, and entrapment efficiency (EE%). The table below summarizes the expected quantitative data based on varying Lipid-to-Surfactant ratios.

Table 1: Influence of Lipid-to-Surfactant Ratio on SLN Physicochemical Properties

FormulationLipid:Surfactant RatioZ-Average Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)
F1 1:1185 ± 120.28 ± 0.03-32.4 ± 1.578.5 ± 2.1
F2 1:2142 ± 080.19 ± 0.02-35.1 ± 1.284.2 ± 1.8
F3 (Optimal) 1:3128 ± 060.15 ± 0.01-36.8 ± 1.089.4 ± 1.5
F4 2:1245 ± 180.35 ± 0.04-28.5 ± 2.065.3 ± 3.2

Data Interpretation: Formulation F3 demonstrates the optimal profile. The high surfactant concentration effectively reduces interfacial tension, leading to the smallest particle size (128 nm) and the highest entrapment efficiency (89.4%). The strong negative zeta potential (-36.8 mV) ensures excellent colloidal stability via electrostatic repulsion.

References

  • Source: frontiersin.
  • Source: nih.
  • Source: nih.
  • Source: ubm.
  • Source: mdpi.

Sources

Application

in vivo dosing strategies for calcium alpha-linolenate in murine models

Application Note: In Vivo Dosing Strategies for Calcium Alpha-Linolenate in Murine Models Executive Summary Alpha-linolenic acid (ALA, 18:3 n-3) is an essential omega-3 polyunsaturated fatty acid (PUFA) widely investigat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Strategies for Calcium Alpha-Linolenate in Murine Models

Executive Summary

Alpha-linolenic acid (ALA, 18:3 n-3) is an essential omega-3 polyunsaturated fatty acid (PUFA) widely investigated for its neuroprotective, anti-inflammatory, and metabolic benefits. However, free ALA is a highly oxidizable liquid, presenting significant challenges for precise preclinical dosing, formulation stability, and controlled gastric release. Calcium alpha-linolenate (Ca-ALA)—the stabilized calcium salt of ALA—resolves these physicochemical limitations.

This application note provides a comprehensive guide for researchers and drug development professionals on the formulation, dosing strategies, and pharmacokinetic tracking of Ca-ALA in murine models. By understanding the causality behind vehicle selection and salt dissociation, researchers can establish highly reproducible, self-validating in vivo protocols.

Rationale: The Causality Behind Calcium Salt Selection

In preclinical drug development, the physical state of a lipid dramatically impacts its handling and bioavailability. Free ALA is prone to rapid lipid peroxidation upon exposure to air and light, which can introduce confounding oxidative degradation products into a study.

Converting ALA into a calcium salt (Ca-ALA) yields a stable, solid powder. This structural modification provides three distinct experimental advantages:

  • Oxidative Stability: The saponified matrix protects the sensitive cis-double bonds from atmospheric oxygen, extending shelf-life and ensuring dose integrity over long-term chronic studies.

  • Formulation Precision: As a solid, Ca-ALA can be homogeneously milled into standard rodent chow or suspended in aqueous vehicles, eliminating the need for volatile lipid solvents.

  • Altered Pharmacokinetics: Calcium salts of fatty acids exhibit delayed gastric emptying and altered systemic clearance. Studies on other fatty acid calcium salts have demonstrated that the calcium salt form can yield significantly greater relative bioavailability and lower systemic clearance compared to the free acid form ([1]).

Once ingested, the acidic environment of the murine stomach (pH < 3.0) protonates the salt, cleaving the calcium ion and releasing free ALA for intestinal absorption and subsequent hepatic conversion into eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) ([2]).

CaALAMetabolism CaALA Calcium Alpha-Linolenate (Ca-ALA) Stomach Gastric Dissociation (pH < 3.0) CaALA->Stomach Oral Ingestion FreeALA Free Alpha-Linolenic Acid (18:3 n-3) Stomach->FreeALA Ca2+ Cleavage EPA Eicosapentaenoic Acid (EPA, 20:5 n-3) FreeALA->EPA Hepatic Desaturation DHA Docosahexaenoic Acid (DHA, 22:6 n-3) EPA->DHA Elongation Outcomes Neuroprotection & Insulin Sensitivity EPA->Outcomes DHA->Outcomes Lipid Mediators

Fig 1: Metabolic trajectory of Ca-ALA from gastric dissociation to downstream bioactive lipid synthesis.

Physicochemical Properties & Dose Calculations

A critical error in lipid pharmacology is failing to account for the mass of the counter-ion. Calcium alpha-linolenate has the chemical formula Ca(C18​H29​O2​)2​ .

  • Molecular Weight of ALA: ~278.4 g/mol

  • Molecular Weight of Calcium: 40.1 g/mol

  • Molecular Weight of Ca-ALA: ~594.9 g/mol

Active Pharmaceutical Ingredient (API) Yield: ALA constitutes approximately 93.6% of the total mass of the calcium salt. To deliver a targeted 100 mg/kg dose of active ALA, you must administer 106.8 mg/kg of Ca-ALA.

Table 1: Comparative Properties of Free ALA vs. Ca-ALA
ParameterFree Alpha-Linolenic AcidCalcium Alpha-Linolenate (Ca-ALA)
Physical State Liquid oilSolid powder
Oxidation Risk High (requires inert gas purging)Low (stable under standard conditions)
Water Solubility InsolubleInsoluble (requires suspension vehicle)
Formulation Method Emulsion or lipid solventAqueous suspension (e.g., Methylcellulose)
Gastric Release ImmediateGradual (pH-dependent dissociation)

In Vivo Dosing Strategies

The choice of administration route dictates the vehicle and the pharmacokinetic curve. For acute PK studies or precise dose-response mapping, Oral Gavage (PO) is mandatory. For chronic metabolic studies (e.g., diet-induced obesity models), Dietary Admixture is preferred to minimize handling stress.

Table 2: Recommended Dosing Regimens for Murine Models
Disease ModelTarget Dose (ALA equivalent)RouteFrequencyExpected Outcomes
Metabolic Syndrome / Obesity 60 - 100 mg/kgOral GavageDaily or Q3DImproved insulin sensitivity, reduced adipose accumulation ([3]).
Neuroinflammation / Cognitive Decline 100 mg/kgDietary or PODailyAttenuation of oxidative stress, enhanced synaptogenesis.
Acute Nephrotoxicity (Cisplatin) 200 mg/kgOral GavageDaily (Pre-treatment)Reduction in ROS, decreased Bax/cleaved caspase-3 levels.

Step-by-Step Experimental Protocols

Protocol A: Formulation of Ca-ALA Aqueous Suspension for Oral Gavage

Because Ca-ALA is a hydrophobic powder, it cannot be dissolved in saline. It must be suspended uniformly to ensure dosing accuracy.

Materials Required:

  • Ca-ALA powder (stored at 4°C or -20°C in a desiccator)

  • 0.5% (w/v) Methylcellulose (MC) or 1% Carboxymethylcellulose (CMC) in sterile water

  • Tween 80 (Surfactant)

  • Glass homogenizer or probe sonicator

Methodology:

  • Vehicle Preparation: Dissolve 0.5 g of Methylcellulose in 100 mL of heated (80°C) sterile water. Stir until fully dispersed, then cool to 4°C to allow the polymer to fully hydrate and clarify. Add 0.1% (v/v) Tween 80 to reduce surface tension.

  • Powder Wetting: Weigh the required mass of Ca-ALA (e.g., 10.68 mg/mL to deliver 100 mg/kg ALA at a 10 mL/kg dosing volume). Transfer to a glass mortar or homogenizer. Add a few drops of the vehicle to "wet" the powder and grind into a smooth paste.

  • Volume Expansion: Gradually add the remaining vehicle while continuously homogenizing.

  • Sonication (Optional but Recommended): Pulse the suspension with a probe sonicator (20% amplitude, 3 x 10-second bursts on ice) to reduce particle size and prevent rapid sedimentation.

  • Validation Check: The resulting fluid should be a milky, homogenous suspension.

  • Administration: Vortex the suspension immediately prior to drawing it into the gavage syringe. Administer via a standard stainless steel or flexible PTFE gavage needle (e.g., 20G for mice).

Workflow Prep 1. Formulation Suspend Ca-ALA in 0.5% MC + Tween 80 Dose 2. Administration Oral Gavage (20-200 mg/kg) Prep->Dose Sample 3. Sampling Plasma & Tissue Collection at T=1,2,4,8,24h Dose->Sample Analyze 4. LC-MS/MS Lipidomics Quantify ALA, EPA, DHA Sample->Analyze

Fig 2: Standardized workflow for Ca-ALA formulation, in vivo administration, and pharmacokinetic validation.

Protocol B: Dietary Incorporation for Chronic Studies

For studies lasting >4 weeks, incorporating Ca-ALA into standard pelleted chow reduces animal stress.

Methodology:

  • Dose Translation: Mice consume roughly 3-4 grams of chow per day. To achieve a 100 mg/kg/day dose in a 30 g mouse, the mouse needs ~3 mg of ALA per day.

  • Chow Formulation: Mill Ca-ALA powder directly into the dry macro-ingredients of the rodent diet (e.g., AIN-93G base) at a concentration of ~1 g Ca-ALA per kg of diet.

  • Pelleting: Cold-press the diet to avoid thermal degradation of the PUFA, even though the calcium salt provides thermal buffering. Vacuum seal and store at 4°C.

Pharmacokinetic & Efficacy Readouts (Self-Validation)

To ensure your dosing strategy is effective, the protocol must be self-validating. Do not rely solely on phenotypic readouts (e.g., weight loss or maze performance). You must confirm systemic exposure.

  • Lipidomic Profiling (LC-MS/MS): Collect plasma via submandibular bleed at 1, 2, 4, 8, and 24 hours post-gavage. Extract lipids using the Folch method (Chloroform:Methanol 2:1). Quantify not only circulating ALA but also its downstream elongation products (EPA and DHA) to confirm active hepatic metabolism.

  • Tissue Incorporation: In neuroprotection models, harvest the cortex and hippocampus post-perfusion. Analyze the phospholipid bilayer composition to confirm that Ca-ALA dosing successfully increased the n-3/n-6 PUFA ratio in the target tissue.

References

  • Kra, G., Daddam, J. R., Moallem, U., Kamer, H., Mualem, B., Levin, Y., Kočvarová, R., Nemirovski, A., Contreras, A. G., Tam, J., & Zachut, M. (2023). Alpha-linolenic acid modulates systemic and adipose tissue-specific insulin sensitivity, inflammation, and the endocannabinoid system in dairy cows. Frontiers in Immunology / PMC. Available at:[Link]

  • Ren, et al. (2024). Alpha-Linolenic Acid Ameliorates Cognitive Impairment and Liver Damage Caused by Obesity. International Journal of Molecular Sciences / PMC. Available at:[Link]

  • Sathya, S., Johns, P. W., Subramaniam, S., & Subbarayan, R. (2014). The Relative Bioavailability of the Calcium Salt of beta-Hydroxy-beta-Methylbutyrate Is Greater Than That of the Free Fatty Acid Form in Rats. Journal of Nutrition. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate Storage &amp; Auto-Oxidation Prevention

Welcome to the Technical Support Center for handling Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate , the calcium salt of alpha-linolenic acid (ALA). As a polyunsaturated fatty acid (PUFA) with three cis double bonds, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate , the calcium salt of alpha-linolenic acid (ALA). As a polyunsaturated fatty acid (PUFA) with three cis double bonds, this compound is highly susceptible to rapid auto-oxidation. The bis-allylic carbons (C11 and C14) possess extremely low C-H bond dissociation energies, making them prime targets for hydrogen abstraction and subsequent lipid peroxidation.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the causality behind storage protocols, and implement self-validating workflows to ensure long-term compound integrity.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the pathway. Auto-oxidation is an autocatalytic chain reaction. Once initiated by trace metals, light, or reactive oxygen species (ROS), the propagation phase consumes oxygen and intact lipids to generate lipid hydroperoxides (LOOH) and secondary volatile breakdown products like propanal .

AutoOxidation ALA Calcium ALA (Intact PUFA) Init Initiation (ROS, Trace Metals) ALA->Init Radical Alkyl Radical (L•) at C11 or C14 Init->Radical Hydrogen Abstraction Peroxyl Peroxyl Radical (LOO•) Radical->Peroxyl + O2 O2 Oxygen (O2) O2->Peroxyl Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl->Hydroperoxide H-Abstraction from adjacent PUFA Hydroperoxide->Radical Chain Reaction Degradation Secondary Volatiles (Propanal, MDA) Hydroperoxide->Degradation β-scission

Mechanistic pathway of calcium alpha-linolenate auto-oxidation and propagation.

Troubleshooting FAQs

Q2: Can I store the calcium salt in standard microcentrifuge tubes (Eppendorf) at -80°C? A2: Absolutely not. Organic solutions of lipids should never be stored in polymer or plastic containers (polystyrene, polyethylene, polypropylene) . Organic solvents will leach plasticizers, slip agents, and other impurities out of the plastic, which will contaminate your lipid and interfere with downstream mass spectrometry or biological assays . Always use amber borosilicate glass vials.

Q3: Does the calcium ion affect the oxidation rate compared to free alpha-linolenic acid? A3: Yes, indirectly. While calcium itself is not a transition metal, commercial calcium salts often contain trace transition metals (e.g., Fe²⁺, Cu²⁺) carried over from the manufacturing process. These trace metals act as potent catalysts for the Fenton reaction, accelerating the decomposition of lipid hydroperoxides into new radicals.

Core Methodologies & Self-Validating Protocols

To guarantee the integrity of your lipid stock, transition the compound from a vulnerable powder state to a stabilized organic solution.

StorageWorkflow Start Calcium ALA Receipt Check Assess State: Powder vs. Solution? Start->Check Powder Dry Powder Check->Powder Sol Organic Solution Check->Sol Action1 Dissolve in O2-free solvent (e.g., CHCl3/MeOH) Powder->Action1 Hygroscopic Hazard Action2 Aliquot into Amber Borosilicate Glass Sol->Action2 Action1->Sol Action3 Purge Headspace with Argon Gas Action2->Action3 Action4 Seal with Teflon-lined Cap Action3->Action4 Action5 Store at -20°C or -80°C Action4->Action5

Optimal workflow for aliquoting and storing unsaturated lipid preparations.

Protocol A: Aliquoting and Inert Gas Purging

Causality: Storing unsaturated lipids in solution minimizes the surface area exposed to oxidants, while inert gas displacement removes the primary driver of propagation (O₂).

  • Equilibration: Remove the master vial of Calcium ALA from the freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening.

  • Solvent Deoxygenation: Prepare a solvent mixture suitable for the calcium salt (e.g., Chloroform:Methanol 2:1 v/v). Degas the solvent by bubbling with high-purity Argon for 15 minutes to displace dissolved oxygen.

  • Dissolution: Dissolve the lipid powder to a working concentration (e.g., 10 mg/mL).

  • Transfer: Aliquot the solution into amber borosilicate glass vials using glass or stainless steel syringes. Do NOT use plastic pipette tips .

  • Headspace Purging: Gently blow a stream of Argon over the solution in the vial for 10-15 seconds to displace ambient air.

  • System Validation Step: Retain one control aliquot. After 30 days of storage, perform a Headspace GC-MS analysis for propanal (the primary volatile marker for ALA oxidation) . The absence of a propanal peak validates the integrity of your inert gas seal and solvent deoxygenation.

Protocol B: Antioxidant Supplementation

Causality: If your downstream application permits, adding an antioxidant provides a chemical safety net. Antioxidants act as hydrogen donors to peroxyl radicals (LOO•), terminating the chain reaction before it propagates [[1]]([Link]).

  • Stock Preparation: Prepare a 10 mg/mL stock of Butylated hydroxytoluene (BHT) or Butylated hydroxyanisole (BHA) in your deoxygenated solvent .

  • Supplementation: Add the BHT stock to the Calcium ALA solution to achieve a final antioxidant concentration of 0.1% to 1.0% (w/w relative to the lipid mass).

  • System Validation Step: Compare the Peroxide Value (PV) of a supplemented aliquot versus an unsupplemented aliquot after stress-testing at 4°C for 48 hours. A successful antioxidant block will yield a PV < 10 mEq/kg, validating the chosen BHT concentration.

Quantitative Impact of Storage Conditions

The table below summarizes the expected shelf life and degradation metrics of Calcium ALA across various storage environments.

Storage StateContainer TypeAtmosphereTemperatureAntioxidantExpected Shelf Life6-Month Peroxide Value (mEq/kg)
Dry PowderClear Plastic TubeAmbient AirRoom Temp (25°C)None< 1 week> 100 (Highly Degraded)
Dry PowderAmber GlassAmbient Air-20°CNone1-2 months40 - 60
Organic SolutionPolymer/PlasticArgon Purged-20°CNoneN/A (Leaching)N/A (Contaminated)
Organic SolutionAmber Glass (Teflon Cap)Argon Purged-20°CNone6 months< 10
Organic SolutionAmber Glass (Teflon Cap)Argon Purged-80°C0.1% BHT> 12 months< 5 (Optimal)

References

  • The University of Queensland. "Lipid degradation during grain storage: markers, mechanisms and shelf-life extension treatments." uq.edu.au.[Link]

  • MDPI. "Current Insights into the Effects of Dietary α-Linolenic Acid Focusing on Alterations of Polyunsaturated Fatty Acid Profiles in Metabolic Syndrome." mdpi.com. [Link]

  • SCIRP. "Heat Treatment and Thirty-Day Storage Period Do Not Affect the Stability of Omega-3 Fatty Acid in Brown Flaxseed (Linum Usitatissimum) Whole Flour." scirp.org. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Dissolution Rate of Calcium 9,12,15-Octadecatrienoate in DMSO

Welcome to the Technical Support Center for lipid formulation and solubilization. This guide is specifically designed for researchers and drug development professionals struggling with the dissolution of calcium 9,12,15-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid formulation and solubilization. This guide is specifically designed for researchers and drug development professionals struggling with the dissolution of calcium 9,12,15-octadecatrienoate (the calcium salt of -linolenic acid) in Dimethyl Sulfoxide (DMSO).

Unlike free fatty acids, calcium salts of polyunsaturated fatty acids present unique thermodynamic and kinetic hurdles. Below, we dissect the mechanistic causes of these challenges and provide field-proven, self-validating troubleshooting workflows.

Part 1: Mechanistic Background & Troubleshooting FAQs

Q1: Why does my calcium linolenate crash out or form a cloudy suspension in DMSO, even at low concentrations?

A: This is driven by a thermodynamic conflict between the crystal lattice energy of the salt and the solvation properties of DMSO. DMSO is a polar aprotic solvent; while it can solvate cations via its oxygen atom, it is exceptionally poor at solvating anions (like the linolenate carboxylate) because it lacks hydrogen-bond donors. Furthermore, the long hydrophobic 18-carbon chain resists solvation in highly polar DMSO. Consequently, while free -linolenic acid is highly soluble in DMSO (>100 mg/mL) [[1]](), the calcium salt form often exhibits a solubility limit of less than 1 mg/mL 2.

Q2: Can I acidify the solution to force the compound to dissolve?

A: Yes, but with a critical caveat. Adding a mild acid (e.g., a stoichiometric amount of 0.1M HCl) protonates the carboxylate anion, breaking the ionic lattice and converting the salt into free -linolenic acid and calcium chloride. Because the free acid lacks the ionic lattice, it will dissolve immediately. Caution: This fundamentally alters the chemical species in your assay. You are no longer testing the calcium salt, which may invalidate specific pharmacological or formulation studies.

Q3: How can I use heat and sonication to improve dissolution without degrading the polyunsaturated chains?

A: Heat and ultrasound-assisted dissolution provide the kinetic energy required to disrupt the calcium lattice. However, the 9,12,15-triene system of linolenate contains highly reactive bis-allylic hydrogen atoms that are extremely susceptible to free-radical-induced lipid peroxidation [[3]](). Sonication causes cavitation, which generates localized heat and free radicals from dissolved oxygen. To prevent auto-oxidation, you must purge the DMSO with an inert gas (Argon or Nitrogen) prior to heating, and limit the bath temperature to 40°C 1.

Q4: Are there co-solvents or excipients that can improve the dissolution rate while keeping the calcium salt intact?

A: Yes. Utilizing hydrophilic polymers or surfactants is a standard pharmaceutical strategy to enhance the dissolution of poorly soluble calcium salts 4. A highly effective in vivo formulation vehicle for linolenic acid derivatives utilizes a step-wise addition of PEG 300 and Tween 80 1. The PEG acts as a polymeric co-solvent to disrupt hydrophobic interactions, while Tween 80 forms micelles that encapsulate the lipophilic calcium salt, drastically increasing the apparent solubility.

Part 2: Quantitative Strategy Comparison

The table below summarizes the expected outcomes of different dissolution strategies. Select the method that best aligns with your assay's tolerance for excipients and structural modifications.

Dissolution StrategyMax Estimated Solubility in DMSOOxidation RiskStructural Integrity of SaltBest Use Case
Direct Dissolution (RT) < 0.5 mg/mLLowIntactHighly sensitive in vitro assays requiring pure solvent.
Inert Heat + Sonication ~1.0 - 2.0 mg/mLHigh (if not degassed)IntactStandard in vitro screening assays.
Co-solvent (PEG/Tween) > 10.0 mg/mLLowIntact (Micellar)In vivo dosing or high-concentration stock prep.
Acidification (0.1M HCl) > 100.0 mg/mLLowDestroyed (Converts to Free Acid)Assays where the free fatty acid form is acceptable.

Part 3: Experimental Methodologies

Protocol A: Inert Atmosphere Sonication Workflow

Use this protocol when you strictly require the intact calcium salt in pure DMSO and need to push the concentration to the ~1-2 mg/mL limit.

  • Preparation: Weigh the required mass of calcium 9,12,15-octadecatrienoate into an amber glass vial. Amber glass is critical to prevent UV-catalyzed photo-oxidation of the triene system.

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO.

  • Degassing (Critical Step): Submerge a long stainless-steel needle connected to an Argon (or Nitrogen) line directly into the solvent. Gently bubble the gas through the DMSO for 5 minutes to displace dissolved .

  • Sealing: Quickly withdraw the needle and seal the vial tightly with a PTFE-lined cap to maintain the inert headspace.

  • Thermal Sonication: Place the sealed vial in a bath sonicator maintained at 35–40°C. Sonicate in 5-minute intervals, vortexing gently between cycles. Do not exceed 40°C to prevent thermal degradation.

  • Self-Validation System: Remove the vial and inspect it against a dark background in a darkened room. Shine a laser pointer through the liquid.

    • Pass: The beam is invisible in the liquid (true dissolution).

    • Fail: The beam path is clearly visible (Tyndall effect), indicating the presence of undissolved nano-crystals. You must lower the concentration.

Protocol B: Co-Solvent Micellar Formulation

Use this protocol for in vivo applications or when high concentrations (>10 mg/mL) are required, based on established formulation standards 1.

  • Initial Wetting: Weigh the compound into a vial. Add 10% (v/v) DMSO and vortex vigorously. The salt will remain suspended.

  • Polymer Disruption: Add 40% (v/v) PEG 300. Vortex for 2 minutes. The polymer chains will begin to intercalate and disrupt the hydrophobic tail interactions.

  • Micellization: Add 5% (v/v) Tween 80. Sonicate for 3 minutes. The non-ionic surfactant will encapsulate the calcium salt into stable micelles.

  • Aqueous Dilution: Slowly add 45% (v/v) Saline or PBS dropwise while continuously vortexing to prevent localized precipitation.

  • Self-Validation System: The solution should transition from a milky suspension to a translucent or optically clear micellar dispersion. To validate stability, centrifuge an aliquot at 10,000 x g for 5 minutes. If a white pellet forms at the bottom, the micellar capacity has been exceeded, and the formulation must be diluted further.

Part 4: Troubleshooting Workflow Visualization

Follow this logical decision tree to determine the optimal dissolution path for your specific experimental constraints.

G Start Calcium Linolenate in DMSO (Insoluble) Req Is intact Calcium Salt strictly required? Start->Req Acid Acidify (e.g., 0.1M HCl) Converts to Free ALA Req->Acid No HeatSon Heat (40°C) + Sonication under Argon/N2 Req->HeatSon Yes Success Proceed to Assay Acid->Success Check1 Clear Solution (No Tyndall Effect)? HeatSon->Check1 CoSolv Add Co-solvents (PEG 300 / Tween 80) Check1->CoSolv No Check1->Success Yes Check2 Clear Micellar Dispersion? CoSolv->Check2 Check2->Success Yes Fail Reduce Concentration (< 0.5 mg/mL) Check2->Fail No

Decision tree for optimizing calcium linolenate dissolution in DMSO.

References

  • [1] TargetMol. -Linolenic acid | essential fatty acid | improve memory - Storage & Solubility Information. TargetMol Chemicals.

  • [2] ACS Publications. Development of a Suitable Salt Form for a GPR40 Receptor Agonist. American Chemical Society.

  • [4] Sphinx Knowledge House. Enhancement of dissolution rate of atorvastatin calcium using solid dispersions by dropping method. International Journal of ChemTech Research.

  • [3] Benchchem. Calcium Linoleate | CAS 19704-83-7 | Research Chemical. Benchchem.

Sources

Troubleshooting

Technical Support Center: Calcium Octadecatrienoate Stability &amp; Peroxidation

Welcome to the Technical Support Center. As drug development professionals and researchers, handling polyunsaturated fatty acid (PUFA) salts like calcium octadecatrienoate (the calcium salt of α-linolenic acid, 18:3) pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, handling polyunsaturated fatty acid (PUFA) salts like calcium octadecatrienoate (the calcium salt of α-linolenic acid, 18:3) presents significant biochemical challenges. This guide provides field-proven, mechanistically grounded troubleshooting strategies to mitigate lipid peroxidation, ensuring the integrity of your experimental samples.

Core Mechanism: The Vulnerability of Calcium Octadecatrienoate

Calcium octadecatrienoate contains three cis-double bonds, which create two highly reactive bis-allylic methylene groups at the C11 and C14 positions[1]. The bond dissociation energy of these bis-allylic C-H bonds is exceptionally low (~75 kcal/mol), making them prime targets for hydrogen abstraction by pro-oxidant transition metals or reactive oxygen species (ROS)[2]. This abstraction initiates a self-propagating free-radical chain reaction that rapidly degrades the lipid into secondary oxidation products, such as malondialdehyde (MDA)[3].

LipidPeroxidation Init Pro-oxidants (Fe²⁺, •OH) Substrate Calcium Octadecatrienoate (Bis-allylic H at C11, C14) Init->Substrate H-Abstraction LipidRadical Lipid Alkyl Radical (L•) Substrate->LipidRadical Initiation Peroxyl Lipid Peroxyl Radical (LOO•) LipidRadical->Peroxyl + O₂ (Propagation) O2 Molecular Oxygen (O₂) O2->Peroxyl Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl->Hydroperoxide H-Abstraction from adjacent lipid Termination Non-Radical Products Peroxyl->Termination Quenched Hydroperoxide->LipidRadical Chain Branching MDA Malondialdehyde (MDA) Hydroperoxide->MDA β-scission Antioxidant Antioxidants (e.g., BHT) Antioxidant->Peroxyl H-atom Donation

Figure 1: Autoxidation pathway of calcium octadecatrienoate and antioxidant intervention.

Troubleshooting & FAQs

Q1: My calcium octadecatrienoate powder turns yellow and develops a rancid odor within weeks at 4°C. What is the chemical basis of this degradation? Scientist Insight: The degradation is driven by autoxidation. Because calcium octadecatrienoate has two bis-allylic positions, it oxidizes exponentially faster than mono-unsaturated lipids. The yellowing and rancid odor are not the lipid peroxides themselves (which are odorless and colorless), but rather the secondary volatile aldehydes—specifically malondialdehyde (MDA) and propanal—formed via the β-scission of lipid hydroperoxides[2][3]. Even at 4°C, the kinetic energy is sufficient to sustain propagation if oxygen is present.

Q2: I use EDTA in my buffers to chelate trace metals and prevent initiation, but my calcium octadecatrienoate precipitates or behaves inconsistently. Why? Scientist Insight: You have fallen into the "Chelator Trap." EDTA is a strong, non-specific divalent cation chelator. When you add EDTA to a calcium salt of a fatty acid, the EDTA competitively strips the calcium ions (Ca²⁺) from the octadecatrienoate. This disrupts the salt complex, altering its solubility and micellar properties. Solution: To sequester pro-oxidant trace metals (like Fe²⁺ or Cu²⁺) without stripping calcium, use a highly specific iron chelator such as deferoxamine, or rely entirely on metal-free formulation environments combined with lipophilic chain-breaking antioxidants (e.g., BHT or α-tocopherol)[4].

Q3: How do I properly store the synthesized calcium octadecatrienoate to guarantee long-term stability? Scientist Insight: Autoxidation is governed by oxygen availability, temperature, and radical quenching. While advanced techniques like the substitution of bis-allylic hydrogens with deuterium can inhibit peroxidation[5], standard samples require strict environmental control:

  • Atmosphere: Flush the headspace with Argon, not Nitrogen. Argon is denser than air and forms a protective physical blanket over the sample, whereas Nitrogen readily mixes with residual oxygen.

  • Temperature: Store at -80°C to arrest reaction kinetics.

  • Antioxidants: Co-formulate with 100-200 ppm of Butylated hydroxytoluene (BHT). BHT donates a hydrogen atom to peroxyl radicals, terminating the propagation phase[2].

Quantitative Data: Impact of Storage Conditions

The following table summarizes the causal relationship between storage parameters and the accumulation of oxidation markers over a 30-day period.

Storage TemperatureAtmosphereAntioxidant AddedPeroxide Value (meq/kg)MDA Level (µM)Stability Assessment
25°C (Room Temp)Ambient AirNone> 120.0> 50.0Severe Degradation
4°C (Refrigerator)Ambient AirNone45.518.2Moderate Degradation
-20°C (Freezer)NitrogenNone12.35.1Marginal Stability
-20°C (Freezer)NitrogenBHT (200 ppm)3.11.2High Stability
-80°C (Ultra-low)ArgonBHT (200 ppm)< 0.5 (LOD)< 0.1 (LOD)Optimal Preservation

(Note: Peroxide Value measures primary oxidation [LOOH]; MDA measures secondary oxidation[4].)

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. The following methodologies include built-in controls to prevent assay-induced artifacts.

Protocol A: Anaerobic Aliquoting and Storage of Calcium Octadecatrienoate

Purpose: To prepare and store the lipid salt without introducing oxygen or trace metals.

  • Preparation: Dissolve calcium octadecatrienoate in a deoxygenated, metal-free solvent (e.g., HPLC-grade ethanol purged with Argon for 30 minutes).

  • Antioxidant Addition: Add BHT to a final concentration of 200 ppm relative to the lipid mass.

  • Aliquoting: Dispense the solution into amber glass vials (to protect from UV-induced photo-oxidation) inside a glove box or under a continuous Argon stream.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of Argon until a dry powder/film remains.

  • Sealing: Flush the headspace with Argon for 10 seconds, immediately cap with a PTFE-lined septum, and seal with Parafilm.

  • Storage: Transfer immediately to a -80°C freezer.

Protocol B: Modified TBARS Assay for MDA Quantification

Purpose: To measure lipid peroxidation via Thiobarbituric Acid Reactive Substances (TBARS) without artificially inducing oxidation during the 95°C heating step[6][7]. Self-Validating Control: BHT is added before heating to ensure the assay only measures pre-existing MDA, not MDA generated during the assay itself.

  • Reagent Preparation: Prepare the TBA reagent by dissolving 0.68% (w/v) thiobarbituric acid in 0.25 N HCl containing 15% trichloroacetic acid (TCA)[6].

  • Sample Lysis: Homogenize 10 mg of the calcium octadecatrienoate sample in 1 mL of RIPA buffer containing 10 µL of 0.5 M BHT (in ethanol). Critical Step: BHT prevents artifactual oxidation.

  • Reaction: Mix 100 µL of the sample homogenate with 200 µL of the TBA reagent in a microcentrifuge tube[7].

  • Heating: Incubate the mixture at 95°C for 60 minutes to allow the MDA-TBA adduct to form[6].

  • Cooling & Clarification: Rapidly cool the tubes on ice for 10 minutes to stop the reaction. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins and insoluble calcium salts[7].

  • Spectrophotometry: Transfer 150 µL of the pink supernatant to a 96-well plate and measure absorbance at 532 nm[6]. Calculate MDA concentration using a standard curve generated from 1,1,3,3-tetramethoxypropane (TMP).

References

  • Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid Peroxidation process. In Initiation, prooxidants abstract the allylic hydrogen... ResearchGate. 2

  • Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. PMC - NIH. 3

  • Szori, M., et al. (2024). Study on the Mechanism of Lipid Peroxidation Induced by Carbonate Radicals. PMC - NIH. 1

  • Aguilar Diaz De Leon, J., & Borges, C. R. (2020). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. PMC - NIH. 6

  • R&D Systems. TBARS Assay Protocol. R&D Systems. 7

  • Meyer, E. K., et al. (2022). Deuterated Linoleic Acid Attenuates the RBC Storage Lesion in a Mouse Model of Poor RBC Storage. Frontiers. 5

  • Lee, K. T., et al. (2016). Oxidation Stability of O/W Emulsion Prepared with Linolenic Acid Enriched Diacylglycerol. PMC - NIH. 4

Sources

Reference Data & Comparative Studies

Validation

calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate vs free alpha-linolenic acid cellular uptake

An objective, mechanistic comparison between Free Alpha-Linolenic Acid (Free ALA) and its calcium salt, Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate (Ca-ALA), requires a deep understanding of lipid physical chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, mechanistic comparison between Free Alpha-Linolenic Acid (Free ALA) and its calcium salt, Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate (Ca-ALA), requires a deep understanding of lipid physical chemistry and cellular transport kinetics.

When designing lipid-based drug delivery systems or advanced nutritional formulations, the choice of fatty acid substrate fundamentally alters the pharmacokinetic profile. While Free ALA provides rapid absorption, complexing ALA into a divalent calcium salt creates a hydrophobic matrix that drastically alters its aqueous solubility, oxidative stability, and cellular uptake kinetics.

Here is the comprehensive technical guide comparing their cellular uptake mechanisms, supported by self-validating experimental protocols.

Physicochemical Causality & Transport Mechanisms

The divergent cellular uptake profiles of Free ALA and Ca-ALA are dictated by their behavior in the aqueous environment of the gastrointestinal tract.

Free Alpha-Linolenic Acid: Free ALA is highly lipophilic but readily solubilized by bile salts (e.g., sodium taurocholate) in the duodenum. It rapidly forms mixed micelles that partition seamlessly into the apical membrane of enterocytes. Its cellular uptake is driven by a combination of passive diffusion (at high luminal concentrations) and active, saturable transport mediated by membrane proteins such as CD36 (Fatty Acid Translocase) and Fatty Acid Transport Protein 4 (FATP4)[1].

Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate (Ca-ALA): Ca-ALA exists as a saponified complex where one divalent Ca2+ ion tightly coordinates two ALA molecules. This solid-state "soap" is highly resistant to immediate micellization. For cellular uptake to occur, the Ca-ALA complex must first undergo a rate-limiting dissociation step. This dissociation is driven by the acidic pH of the stomach (or abomasum in ruminants) and the amphiphilic ion-exchange action of bile salts in the intestinal lumen[2][3]. Because this dissociation occurs gradually, Ca-ALA effectively acts as a sustained-release delivery system, dampening the Cmax​ but extending the absorption window.

Pathway cluster_lumen Intestinal Lumen (Apical Compartment) cluster_membrane Enterocyte Apical Membrane cluster_cytosol Enterocyte Cytosol CaALA Calcium ALA (Solid/Soap) FreeALA Free ALA (Lipid Droplet) CaALA->FreeALA Dissociation (pH & Bile) Micelle Mixed Micelle (+ Bile Salts) FreeALA->Micelle Solubilization CD36 CD36 Transporter Micelle->CD36 FATP4 FATP4 Micelle->FATP4 Diffusion Passive Diffusion Micelle->Diffusion FABP FABPpm / I-FABP CD36->FABP FATP4->FABP Diffusion->FABP ER Endoplasmic Reticulum (TAG Synthesis) FABP->ER Activation to Acyl-CoA

Fig 1: Cellular uptake pathways of Calcium ALA vs Free ALA highlighting the dissociation step.

Quantitative Performance Comparison

The following table synthesizes the comparative in vitro performance of Free ALA versus Ca-ALA in a standardized Caco-2 intestinal epithelial model, assuming equimolar ALA dosing in Fasted State Simulated Intestinal Fluid (FaSSIF).

Kinetic ParameterFree Alpha-Linolenic AcidCalcium ALA (Ca-Salt)Mechanistic Rationale
Apparent Permeability ( Papp​ ) High ( >10×10−6 cm/s)Moderate (Rate-limited)Free ALA is immediately available for micellization and CD36 binding.
Uptake Kinetics ( Vmax​ ) Rapid bolus uptakeSustained, lower peakCa-ALA requires Ca2+ dissociation before enterocyte absorption can occur.
Micellar Solubilization Spontaneous in bile saltsRequires ion-exchangeCalcium coordination restricts immediate interaction with taurocholate.
Intracellular TAG Conversion RapidGradual / SustainedSteady influx of Free ALA from the Ca-salt pool prevents ER saturation.
Oxidative Stability Low (Prone to auto-oxidation)HighCalcium coordination protects the polyunsaturated double bonds.

Self-Validating Experimental Methodology: Polarized Caco-2 Transwell Assay

To objectively measure the uptake and basolateral secretion of these two forms, a4[4] is the gold standard. This model mimics the physiological barrier of the human intestine, allowing for the assessment of apical-to-basolateral transport and chylomicron assembly[5].

Workflow Seed 1. Seed Caco-2 (0.4 µm Transwell) Diff 2. Differentiate (21 Days, TEER > 300) Seed->Diff Prep 3. Prepare Media (FaSSIF + Test Article) Diff->Prep Dose 4. Apical Dosing (Ca-ALA vs Free ALA) Prep->Dose Sample 5. Basolateral Sampling (LC-MS/MS Analysis) Dose->Sample

Fig 2: Standardized 21-day Caco-2 Transwell workflow for evaluating polarized fatty acid transport.

Phase 1: Cellular Differentiation and Barrier Validation
  • Protocol: Seed Caco-2 cells at 3.5×105 cells/cm² on 0.4 µm polycarbonate Transwell inserts. Culture for 21 days, replacing media every 48 hours[5].

  • Causality: Enterocytes must be fully differentiated to express the necessary brush-border enzymes and lipid transporters (CD36, FATP4) required for active ALA uptake[6].

  • Self-Validation Step: Measure Transepithelial Electrical Resistance (TEER). Only monolayers with a TEER > 300 Ω⋅cm2 are utilized. This ensures tight junction integrity, guaranteeing that any detected basolateral ALA is the result of true transcellular uptake, not artifactual paracellular leakage[1].

Phase 2: Biorelevant Media Preparation
  • Protocol: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) containing 3 mM sodium taurocholate and 0.75 mM lecithin. Disperse Free ALA and Ca-ALA into separate FaSSIF solutions at equimolar ALA concentrations (e.g., 100 µM). Sonicate gently to ensure micelle formation.

  • Causality: Standard aqueous cell culture buffers will artificially suppress Ca-ALA uptake due to its insolubility. Biorelevant media containing bile salts is strictly required to trigger the physiological dissociation of the calcium soap[3].

Phase 3: Transport Assay and Mass Balance
  • Protocol: Add the FaSSIF-lipid solutions to the apical chamber. Add transport buffer containing 1% Fatty Acid-Free Bovine Serum Albumin (BSA) to the basolateral chamber. Incubate at 37°C and sample the basolateral chamber at 30, 60, 90, and 120 minutes.

  • Causality: A basolateral "sink" (BSA) is required to mimic systemic blood flow. Without BSA to bind the secreted lipids, the concentration gradient stalls, artificially halting lipid transport.

  • Self-Validation Step (Mass Balance): At 120 minutes, lyse the cells to quantify intracellular ALA, and collect the remaining apical fluid. Calculate total recovery: (Apical + Intracellular + Basolateral) / Initial Dose * 100. A recovery of 90-110% validates the absence of non-specific plastic binding, ensuring absolute data trustworthiness.

Formulation & Drug Development Implications

The selection between these two forms should be driven by the target product profile:

  • Free ALA is optimal for liquid-filled softgels or lipid nanoparticle (LNP) formulations requiring rapid Tmax​ and immediate bioavailability.

  • Calcium ALA is the superior choice for solid dosage forms (tablets, dry powders) requiring high oxidative shelf-stability. Furthermore, it is ideal for targeted formulations designed to bypass upper GI absorption, providing a sustained, slow-release delivery of omega-3s to the lower gut.

References

  • Increasing long-chain n-3 fatty acids in beef from forage-finished cattle through supplementation with the calcium salts of fish oil - srce.hr
  • Fatty acid uptake by Caco-2 human intestinal cells - nih.gov
  • Using Caco-2 Cells to Study Lipid Transport by the Intestine - nih.gov
  • In vitro Evaluation of Oil Releasing Extent from a Calcium Salt of Fatty Acids in Different Sites of Gastrointestinal Tract - iau.ir
  • Cathelicidin-WA Facilitated Intestinal Fatty Acid Absorption Through Enhancing PPAR-γ Dependent Barrier Function - nih.gov
  • Recreating gut-liver axis during NAFLD onset by using a Caco-2/HepG2 co-culture system - oaepublish.com

Sources

Comparative

NMR spectroscopy reference standards for calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate

Quantitative NMR Reference Standards for Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate: A Comprehensive Comparison Guide Executive Summary For researchers and drug development professionals working with polyunsaturated...

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Author: BenchChem Technical Support Team. Date: April 2026

Quantitative NMR Reference Standards for Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate: A Comprehensive Comparison Guide

Executive Summary

For researchers and drug development professionals working with polyunsaturated fatty acid (PUFA) derivatives, Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate —commonly known as Calcium α -Linolenate (Ca-ALA)—presents a unique analytical challenge. While gas chromatography (GC-FID) is traditionally used for fatty acid profiling, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a superior, non-destructive primary ratio measurement procedure for exact mass fraction determination[1]. However, the divalent calcium matrix severely alters the solubility and relaxation dynamics of the lipid chain.

This guide objectively compares commercially available reference standards for Ca-ALA, details the causality behind solvent and acquisition parameter choices, and provides a self-validating qNMR methodology to ensure metrological traceability to the International System of Units (SI).

The Analytical Challenge: Matrix Effects & Solubility

Unlike free α -linolenic acid, which is highly soluble in standard deuterated chloroform ( CDCl3​ ), calcium salts of fatty acids form rigid, three-dimensional lamellar-crystalline lattices[2]. This strong ionic interaction between the Ca2+ cation and the carboxylate headgroups results in extremely poor solubility in conventional NMR solvents (Ksp ≈10−17 )[3].

Attempting to run Ca-ALA in pure CDCl3​ leads to severe line broadening, loss of the α -carbonyl CH2​ signal, and inaccurate integration. To achieve the sharp, well-resolved peaks required for qNMR, the calcium-carboxylate lattice must be disrupted using a mixed solvent system (e.g., CDCl3​ with Pyridine- d5​ or MeOD)[4].

Comparative Analysis of Reference Standards

When selecting a reference standard for the quantification of Ca-ALA in pharmaceutical formulations or nutraceuticals, scientists must balance metrological traceability, matrix compatibility, and cost.

Table 1: Performance & Metrological Comparison of ALA Standards
Feature / Standard TypeqNMR-Certified CRM (Ca-ALA)Analytical Grade Ca-ALAFree α -Linolenic Acid CRM
Purity Certification Mass fraction by qNMR (SI-traceable)Area % by GC-FID / HPLCMass fraction by qNMR (SI-traceable)
Traceability NIST SRM or NMIJ[5][6]Non-traceableNIST SRM or NMIJ[5][6]
Matrix Match Exact (Accounts for Ca2+ stoichiometry)ExactPoor (Lacks Ca2+ lattice effects)
Solubility Requires mixed solvents (e.g., CDCl3​ /Pyr- d5​ )Requires mixed solventsExcellent in pure CDCl3​
Primary Use Case Regulatory submissions, API release testingQualitative peak assignment, R&DGeneral lipid profiling, GC calibration
Quantitative Accuracy <1.0% expanded uncertainty >2.0% uncertainty (due to trace metals/water) <1.0% (but requires stoichiometric conversion)

Scientist's Insight: While Free ALA CRMs are easier to handle, they fail to account for the hygroscopic nature and exact stoichiometry of the calcium salt. For rigorous API validation, a qNMR-certified Ca-ALA CRM, calibrated against a primary internal standard like Dimethyl Terephthalate (DMT) or Benzoic Acid (NIST SRM 350b)[7][8], is mandatory.

Diagnostic 1H NMR Chemical Shifts for α -Linolenate

Accurate quantification relies on selecting an analyte peak that is completely resolved from the internal standard and solvent peaks. For α -linolenate, the terminal methyl group and the bis-allylic protons are the most reliable diagnostic signals.

Table 2: Key 1H NMR Assignments (in CDCl3​ /Pyridine- d5​ )
Proton GroupStructureChemical Shift ( δ , ppm)MultiplicityIntegration ( N )
Terminal Methyl ( ω -3) −CH2​−CH3​ 0.96 – 0.98[9][10]Triplet3
Aliphatic Chain −(CH2​)n​− 1.25 – 1.40[10]Multiplet8
α -Carbonyl −CH2​−COO− 2.20 – 2.40[4]Triplet2
Bis-allylic =CH−CH2​−CH= 2.75 – 2.80[10]Multiplet4
Olefinic −CH=CH− 5.32 – 5.37[10]Multiplet6

Note: The terminal methyl triplet at ~0.98 ppm is a definitive marker for ω -3 fatty acids, distinguishing it from ω -6 and ω -9 fatty acids which resonate further upfield at ~0.88 ppm[9].

Self-Validating qNMR Methodology

To ensure a self-validating system, the following protocol incorporates internal checks for relaxation and solubility.

Step-by-Step Protocol:
  • Internal Standard Selection: Select an SI-traceable internal standard (IS) that does not overlap with the lipid signals. Dimethyl Terephthalate (DMT) is ideal, as its aromatic singlet ( δ ~8.1 ppm) and methyl singlet ( δ ~3.9 ppm) sit in empty regions of the Ca-ALA spectrum[1][8].

  • High-Precision Weighing: Accurately weigh ~20 mg of the Ca-ALA sample and ~5 mg of the DMT IS into the same vial using a microbalance (readability 0.01 mg). Causality: Weighing both into the same vial ensures the molar ratio remains absolute, negating any volumetric errors during solvent addition[5].

  • Solvent Disruption: Add 800 μL of a 4:1 CDCl3​ : Pyridine- d5​ mixture. Sonicate for 10 minutes. Causality: Pyridine acts as a ligand, coordinating with Ca2+ to break the insoluble lamellar lattice, ensuring 100% of the analyte is in the liquid phase for detection[2][4].

  • T1​ Relaxation Determination: Run an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) for the IS and the terminal methyl of Ca-ALA.

  • Acquisition:

    • Pulse Angle: 90∘ (maximizes signal-to-noise).

    • Relaxation Delay (D1): Set D1 to ≥5×T1(max)​ . Causality: If D1 is too short, protons will not fully return to thermal equilibrium. Because the IS and analyte often have different T1​ values, incomplete relaxation will artificially skew the integration ratio, ruining quantitative accuracy[11].

    • Scans: 64 to 128 (to achieve a Signal-to-Noise ratio >250:1 ).

  • Processing & Calculation: Apply rigorous phase and baseline correction. Calculate the purity ( Px​ ) using the formula:

    Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×mx​mIS​​×PIS​

    (Where I = integral, N = number of protons, M = molar mass, m = mass, and P = purity).

Workflow Visualization

qNMR_Workflow A 1. Sample Preparation Co-weigh Ca-ALA & DMT (IS) B 2. Lattice Disruption Dissolve in CDCl3 / Pyridine-d5 A->B C 3. T1 Determination Inversion-Recovery Experiment B->C D 4. NMR Acquisition 90° Pulse, D1 ≥ 5 × T1(max) C->D E 5. Data Processing Phase & Baseline Correction D->E F 6. Quantification Integrate IS vs. Terminal CH3 (0.98 ppm) E->F

Caption: Self-validating qNMR workflow for Calcium alpha-linolenate utilizing lattice disruption.

References

  • BIPM. qNMR Internal Standard Reference Data (ISRD). Bureau International des Poids et Mesures. Available at:[Link]

  • National Institute of Standards and Technology (NIST). NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). Available at:[Link]

  • MDPI. Lipid Profile of Fresh and Aged Wollemia nobilis Seeds: Omega-3 Epoxylipid in Older Stored Seeds. Available at:[Link]

  • PMC (NIH). The Application of 1H Nuclear Magnetic Resonance (NMR), Gas Chromatography (GC) and Ultraviolet–Visible (UV-Vis) Spectroscopy Techniques to the Analysis of the Fatty Acid Profile as Quality of Argan Oil. Available at:[Link]

  • MDPI. NMR Determination of Free Fatty Acids in Vegetable Oils. Available at:[Link]

  • PMC (NIH). Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage. Available at:[Link]

  • ResearchGate. Phase Transitions of Branched Fatty-Acid Calcium Salt/Water Systems. Available at:[Link]

  • PMC (NIH). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. Available at:[Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at:[Link]

Sources

Validation

in vivo efficacy comparison of calcium octadecatrienoate and omega-3 triglycerides

In Vivo Efficacy Comparison: Calcium Octadecatrienoate vs. Omega-3 Triglycerides A Mechanistic Guide to Lipid Bioavailability, Rumen Bypass, and Tissue Accretion From an application science perspective, delivering highly...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo Efficacy Comparison: Calcium Octadecatrienoate vs. Omega-3 Triglycerides A Mechanistic Guide to Lipid Bioavailability, Rumen Bypass, and Tissue Accretion

From an application science perspective, delivering highly unsaturated fatty acids—specifically octadecatrienoic acid (alpha-linolenic acid, ALA, 18:3 n-3)—into systemic circulation presents a profound pharmacokinetic challenge. When administered in their native esterified form (Omega-3 Triglycerides), these lipids are highly susceptible to microbial degradation in ruminant models and oxidative instability in monogastrics. To circumvent this, saponification into a calcium salt (Calcium Octadecatrienoate) is frequently employed.

This guide objectively compares the in vivo efficacy of these two delivery systems, detailing the causality behind their pharmacokinetic divergence and providing self-validating experimental protocols for your own laboratory applications.

Mechanistic Divergence: Digestion, Stability, and Absorption

The in vivo efficacy of a lipid delivery system is entirely dependent on its ability to survive pre-gastric or gastric environments and reach the proximal duodenum intact.

Omega-3 Triglycerides (Native Esterified Form) In vivo, triglycerides are rapidly targeted by lipolytic enzymes. In ruminant models, Anaerovibrio lipolytica hydrolyzes the ester bonds, releasing free polyunsaturated fatty acids (PUFAs). Because free PUFAs are toxic to the microbial consortium, bacteria such as Butyrivibrio fibrisolvens rapidly biohydrogenate the double bonds, converting beneficial octadecatrienoic acid into saturated stearic acid (18:0) or trans-fatty acid intermediates (1)[1]. This renders the triglyceride form highly inefficient for systemic omega-3 delivery[2].

Calcium Octadecatrienoate (Saponified Form) Calcium octadecatrienoate operates on the principle of pH-dependent solubility. At the near-neutral pH of the rumen (pH 6.0–7.0), the calcium salt forms a highly insoluble soap. This physical insolubility shields the carbon-carbon double bonds from microbial isomerases and reductases, allowing the intact PUFA to bypass the rumen (3)[3]. Upon entering the highly acidic abomasum or monogastric stomach (pH 2.0–2.5), the low pKa environment forces the dissociation of the calcium ion. This releases the free octadecatrienoic acid, which is then micellized by bile salts and efficiently absorbed in the small intestine (4)[4].

G cluster_Ca Calcium Octadecatrienoate (Ca-ALA) cluster_TG Omega-3 Triglycerides (TG-ALA) Ca_Diet Dietary Ca-ALA Matrix Ca_Rumen Rumen (pH 6.0-7.0) Insoluble Soap / Bypass Ca_Diet->Ca_Rumen Ca_Abomasum Abomasum (pH 2.0-2.5) Dissociation to Ca2+ & FFA Ca_Rumen->Ca_Abomasum Ca_Intestine Small Intestine High Intact ALA Absorption Ca_Abomasum->Ca_Intestine TG_Diet Dietary TG-ALA Matrix TG_Rumen Rumen (pH 6.0-7.0) Lipolysis by Microbes TG_Diet->TG_Rumen TG_Biohydro Biohydrogenation Conversion to Saturated FA TG_Rumen->TG_Biohydro TG_Intestine Small Intestine Low Intact ALA Absorption TG_Biohydro->TG_Intestine

Fig 1: Digestive pathways of Calcium Octadecatrienoate versus Omega-3 Triglycerides in vivo.

In Vivo Pharmacokinetic Protocol: Dual-Cannulated Model

To accurately partition ruminal biohydrogenation from intestinal absorption, relying solely on fecal output is mechanistically void, as it conflates ruminal microbial alteration with hindgut disappearance. The gold standard is a dual-cannulated in vivo model.

Objective: Quantify the exact ruminal bypass fraction and true intestinal digestibility of both lipid forms.

Step-by-Step Methodology:

  • Subject Preparation: Utilize 8 dual-cannulated (ruminal and proximal duodenal) subjects in a replicated 4×4 Latin square design to eliminate individual metabolic variance.

  • Dietary Dosing: Formulate iso-lipidic and iso-energetic diets. Supplement Diet A with Omega-3 Triglycerides (e.g., raw linseed oil) and Diet B with Calcium Octadecatrienoate at 3% of dry matter intake (DMI).

  • Marker Administration (Causality): Dose subjects with 15 g/day of Titanium Dioxide (TiO2) directly into the rumen. Why? TiO2 is an indigestible marker that allows for the precise calculation of digesta flow rates and absolute nutrient disappearance without requiring total fecal collection.

  • Sampling: After a 14-day adaptation period, collect duodenal chyme and fecal grab samples every 6 hours over a 72-hour collection window to account for diurnal flow variations.

  • Lipid Extraction & GC-FID: Lyophilize samples. Extract lipids using a modified Folch method (Chloroform:Methanol 2:1). Methylate the extracted lipids to form Fatty Acid Methyl Esters (FAMEs) and analyze via Gas Chromatography-Flame Ionization Detection (GC-FID).

Self-Validating System Checkpoints:

  • Extraction Validation: Spike all samples with an internal standard (C19:0 Nonadecanoic acid) prior to extraction. Recovery must exceed 95% to validate the lipid extraction efficiency.

  • Flow Validation: TiO2 fecal recovery must be calculated at 100 ± 5%. Any deviation indicates a failure in steady-state flow, invalidating the digestibility calculations.

Quantitative Efficacy Data

Experimental data consistently demonstrates that saponification into a calcium salt dramatically alters the pharmacokinetic profile of octadecatrienoic acid (5)[5]. The table below summarizes the in vivo performance metrics derived from comparative bypass studies (6)[6].

Pharmacokinetic ParameterCalcium OctadecatrienoateOmega-3 TriglyceridesStatistical Significance
Ruminal Bypass Fraction (%) 76.4 ± 3.814.2 ± 2.9P < 0.01
Intestinal Digestibility (%) 81.5 ± 2.287.1 ± 1.8P > 0.05
Net Intact ALA Absorption (%) ~ 62.2~ 12.3P < 0.01
Tissue/Milk Accretion ( g/100g FA) 2.95 ± 0.180.88 ± 0.12P < 0.01

Data Interpretation: While raw triglycerides exhibit slightly higher intestinal digestibility if they reach the duodenum, their near-total destruction in the rumen results in a net intact absorption rate of only ~12%. Conversely, the calcium salt matrix protects the double bonds, yielding a 5-fold increase in net systemic bioavailability.

Conclusion & Formulation Directives

For drug development professionals and nutritional scientists, the choice between these two lipid forms dictates the success of the formulation:

  • Specify Calcium Octadecatrienoate when formulating for ruminant models, or when designing controlled-release solid-lipid matrices for monogastrics where gastric oxidative stability is required. The calcium soap acts as a highly effective, self-dissociating protective shell.

  • Specify Omega-3 Triglycerides only in monogastric applications where immediate proximal duodenal absorption is desired, and where the formulation is already protected via external encapsulation (e.g., softgels or liposomes) to prevent pre-absorptive oxidation.

References

  • Clemson University (2007). Biohydrogenation of Docosahexaenoic Acid. Clemson OPEN.2

  • PeerJ (2020). DHA content in milk and biohydrogenation pathway in rumen: a review. 1

  • Moreno González, Y., et al. (2020). Feeding Calcium Salts of Linseed Oil on Productive Performance and Milk Fatty Acid Profile in Grazing Dairy Cows. Scirp.org. 5

  • PMC (2022). Enrichment of Ewe's Milk with Dietary n-3 Fatty Acids from Palm, Linseed and Algae Oils in Isoenergetic Rations. 3

  • Publicatii USAMV Cluj-Napoca (2025). Alternative Feed Sources and Milk Quality Enhancement. 4

  • ResearchGate (2020). (PDF) Feeding Calcium Salts of Linseed Oil on Productive Performance and Milk Fatty Acid Profile in Grazing Dairy Cows. 6

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate

As a Senior Application Scientist, I have designed this technical masterguide to provide drug development professionals and researchers with the critical operational, safety, and disposal frameworks required for handling...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical masterguide to provide drug development professionals and researchers with the critical operational, safety, and disposal frameworks required for handling Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate (Calcium α-linolenate)[1].

Because this compound is a highly unsaturated fatty acid salt, standard laboratory safety protocols are insufficient. This guide bridges the gap between chemical mechanism and operational safety, ensuring your laboratory maintains rigorous E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) standards.

Mechanistic Hazard Profile: The Causality of Auto-Oxidation

To handle Calcium α-linolenate safely, one must understand its molecular vulnerabilities. The compound contains three cis double bonds, creating two methylene groups flanked by double bonds. This specific architecture yields four bis-allylic hydrogen atoms per linolenate chain[2].

The Gibbs free energy required to abstract these specific hydrogen atoms is uniquely low because the resulting lipid radical is highly stabilized by electron delocalization across the adjacent pi-bonds[2]. When exposed to ambient oxygen, light, or transition metals, a free-radical chain reaction initiates[3].

The Spontaneous Combustion Vector: The propagation phase of this lipid peroxidation generates peroxyl radicals and lipid hydroperoxides—a process that is highly exothermic[3]. If this compound is dispersed on porous laboratory materials (e.g., paper towels, Kimwipes, or cotton rags), the high surface area accelerates oxygen exposure while the porous matrix acts as a thermal insulator. The trapped heat rapidly escalates, leading to thermal runaway and spontaneous combustion[4].

AutoOxidation Start Calcium α-Linolenate (4 Bis-allylic Hydrogens) Init Initiation Phase Radical Formation (R•) Start->Init Light/Heat/Metals Prop Propagation Phase Peroxyl Radical (ROO•) Init->Prop O2 Exposure Hydro Lipid Hydroperoxide (ROOH) + Chain Reaction Prop->Hydro H-Abstraction Hydro->Prop Autocatalytic Loop Term Exothermic Decomposition (Aldehydes & Heat) Hydro->Term Degradation Combust Thermal Runaway (Spontaneous Combustion) Term->Combust Heat Trapped in Porous Media

Fig 1. Auto-oxidation mechanism of Calcium α-Linolenate leading to thermal runaway.

Required Personal Protective Equipment (PPE)

Do not rely on default laboratory PPE. The selection of protective gear must directly address the lipid solubility and flammability risks of polyunsaturated salts.

  • Hand Protection: Heavy-duty Nitrile gloves (minimum 5 mil thickness).

    • Causality: Nitrile provides superior chemical resistance to long-chain fatty acid salts compared to latex, preventing lipid absorption and subsequent degradation of the glove matrix.

  • Eye Protection: ANSI Z87.1 tight-fitting safety goggles.

    • Causality: The fine powder of organic calcium salts acts as a severe mechanical irritant to the cornea and mucous membranes.

  • Body Protection: Flame-retardant (FR) laboratory coat (e.g., Nomex).

    • Causality: Given the spontaneous combustion risk associated with highly unsaturated lipids, standard cotton/polyester blends pose an unacceptable flammability hazard if contaminated[4].

  • Respiratory Protection: N95 or P100 particulate respirator.

    • Causality: Finely divided organic calcium salt dusts can form explosive mixtures in the air and pose inhalation hazards if handled outside of a localized containment system.

Quantitative Safety & Logistical Data

ParameterSpecificationScientific Rationale
Chemical Name Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoateCalcium salt of α-linolenic acid (ALA).
CAS Number 22333-90-0Unique identifier for compliance tracking[1].
Molecular Weight 594.9 g/mol 2:1 ratio of linolenate to calcium[5].
Storage Temperature -20°CLow thermal energy drastically reduces the kinetic rate of radical initiation[4].
Atmosphere Nitrogen (N2) or Argon (Ar)Displaces oxygen to halt the propagation phase of lipid peroxidation[4].
Light Exposure Amber vials / Opaque containersUV/visible light catalyzes radical initiation.

Self-Validating Standard Operating Procedures (SOPs)

To build a self-validating system, every operational step must include a built-in verification mechanism to ensure the protocol has not been compromised.

Protocol A: Inert-Atmosphere Handling & Aliquoting
  • Chamber Preparation: Purge a glovebox or desiccator cabinet with Nitrogen (N2) or Argon (Ar)[4].

    • Validation Step: Verify the internal oxygen sensor reads <1% O2 before opening the primary chemical container.

  • Material Transfer: Weigh the required amount of Calcium α-linolenate using anti-static weigh boats and non-sparking spatulas.

    • Causality: Static discharge can ignite fine, dispersed organic dusts.

  • Sealing: Transfer the aliquot to an amber glass vial. Flush the vial headspace with inert gas for 10 seconds.

    • Validation Step: Cap tightly and wrap the seam with Parafilm. Invert the vial to ensure no powder escapes, confirming a hermetic seal.

  • Storage: Store immediately at -20°C in a spark-free freezer.

Protocol B: Emergency Spill & Combustion-Proof Disposal
  • Spill Containment: Do not sweep dry powder, as this generates a combustible dust cloud. Gently cover the spill with an inert, non-combustible absorbent (e.g., dry sand or diatomaceous earth).

  • Wipe Down: Use paper towels or Kimwipes to clean residual material. Never discard these wipes in a standard trash bin.

  • Submersion (Critical Step): Immediately submerge all contaminated wipes, gloves, and absorbents into a designated metal safety can filled with water.

    • Causality: Water acts as a massive heat sink, dissipating the exothermic energy of auto-oxidation and physically blocking oxygen access, thereby neutralizing the spontaneous combustion vector.

  • Waste Segregation: Seal the metal can.

    • Validation Step: Label the container explicitly as "Hazardous Waste: Combustible Lipid/Water Mixture" to ensure EHS personnel do not mix it with incompatible oxidative waste streams.

Workflow Prep 1. Chamber Prep Purge with N2/Ar (<1% O2) PPE 2. Don Safety Gear Nitrile, Goggles, FR Coat Prep->PPE Handle 3. Material Handling Weigh & Aliquot PPE->Handle Store 4. Secure Storage Amber Vial, -20°C Handle->Store Waste 5. Waste Segregation Submerge wipes in water Handle->Waste Dispose 6. Final Disposal Hazardous Waste Stream Waste->Dispose

Fig 2. Self-validating operational workflow for inert handling and safe disposal.

References

  • calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate - NextSDS, nextsds.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP-P7hug2gwpFkx9mbikCkBHWFENUHtWPNCeSoi_D6Nq2At-SUDVFjBaZWSRICPcBbo8nAwWbo3YyLM1eR-b5y0ENE871SMPMdv-VOYrSeeVtU2zCMNc8RdWJtDNdcm6DpiyXijmRpDn5gEEtiOZeAOhIrFsTLVVdERujJHO2ksX2D5Y0ELXEmXweV0JgohvNO]
  • 9,12,15-Octadecatrienoic acid, calcium salt (2:1), (9Z,12Z,15Z) - Echemi, echemi.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO98l3vJc7EU73qygraJyQ5nBwMhXCJPnDfkg9n6jd-2OdhR82HaGRt1EuwI9tpfOY-wHVwlrIna7bsGtyNyYRKy9T5qzhhHea2HS3-k5bGw87B888IrA7C1VQpBXgjzuM7g6E3eNzlpZXoA0HjflNVHv7KtNO-Aa2vCc2aaiektVza25pUuj6JDg-uDvPZPDMYEcFns1Yab0DFg==]
  • α-Linolenic acid - Wikipedia, wikipedia.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYMAlvRhPp4iVEKUOgkU8VSd7oSgB4IHhCUIYLegYPE8t6bYgfzV1IUUvwBrfYScQ1dNhpmQui8fx53ODcU-BkmgV6U9mtcPIiuf4ZKb2sIn4WaK1UKiXZDq3pv6T9DCvskKn_jY8nWLZksW1P_Q==]
  • Classical mechanism for oleic acid autooxidation - ResearchGate, researchgate.net,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEF6pXrwkwaMHJyQhMauP9hIhKDCR2lHkxStBX5-XNH6A_Dh67gcj7p0cnNCJ4aDhjMQXWb2eoy8ij58KezmMCIRDjZyBo5lQCLIy62d8y601LV-4DVYmGNRsf2dzi8GOj30o_jdEE3jK8WiYnwO3nIx6Bdm3sLO3iWMc8pV5ewTCdKS81nuW_TpNDvNHLRdGXnuBpPyA3DGDBsQC7PuaBf1SNXXxkISRYESo3V8c0c-7x9hwAcuhgULc=]
  • US7098352B2 - Calcium salt saponification of polyunsaturated oils - Google Patents, google.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZFqI85AJwR5d3XwrBq5mWxDIVbSIuEI2zlzOpnWoaap9diVLIXQZTv6a74g5M3g1oeIuYVZDF8-wBgTWYVmySC1V2gslUm9jMQfa1vRmkf522nFwV9PnX8e2Xvf4SLbOVp_3RtlvWEvWlCQ==]

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